Propargyl-PEG9-bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39BrO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYKZUOYGAXPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199635 | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055042-83-4 | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propargyl-PEG9-bromide: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG9-bromide is a versatile, heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and proteolysis-targeting chimera (PROTAC) development. Its unique structure, featuring a terminal alkyne (propargyl group) and a reactive bromide, connected by a nine-unit polyethylene (B3416737) glycol (PEG) spacer, offers a powerful tool for covalently linking molecules of interest with precision and control.
Core Functionality and Applications
At its core, this compound serves as a molecular bridge. The two ends of the linker participate in distinct, orthogonal chemical reactions, allowing for a stepwise and controlled conjugation process.
-
Propargyl Group: This terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is prized for its high yield, specificity, and biocompatibility, enabling the efficient conjugation of the linker to any molecule bearing an azide (B81097) group.[3][4]
-
Bromide Group: As a good leaving group, the bromide is susceptible to nucleophilic substitution.[5][6] This allows for the initial attachment of the linker to molecules containing nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyls (-OH).
-
PEG9 Spacer: The nine-unit PEG chain imparts hydrophilicity and flexibility to the conjugate.[5] This can improve the solubility of hydrophobic molecules, reduce aggregation, and provide adequate spacing to minimize steric hindrance between the conjugated partners.
This combination of features makes this compound a valuable reagent in several advanced research areas:
-
PROTAC Synthesis: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][7] this compound is frequently used as a PEG-based linker to connect the target-binding ligand and the E3 ligase ligand.[1][7][8]
-
Antibody-Drug Conjugate (ADC) Development: In ADCs, a cytotoxic drug is linked to an antibody that targets tumor cells. This compound can function as a non-cleavable ADC linker, connecting the antibody to the potent payload.[1][8][9][10]
-
Bioconjugation and Surface Modification: The linker is widely used to attach biomolecules like peptides, proteins, or nucleic acids to other molecules, surfaces, or nanoparticles for applications in diagnostics, bio-imaging, and proteomics.[6][11]
Physicochemical Properties
A clear understanding of the linker's properties is crucial for experimental design.
| Property | Value | Source |
| CAS Number | 2055042-83-4 | [8][12] |
| Molecular Formula | C₂₁H₃₉BrO₉ | [8] |
| Molecular Weight | 515.43 g/mol (also reported as 515.44) | [6][8][12] |
| Purity | Typically ≥95% or >96% | [6][12] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage | Recommended at -20°C for long-term stability | [4] |
Experimental Protocols and Methodologies
The use of this compound typically involves a two-step reaction sequence: nucleophilic substitution followed by a click chemistry reaction.
Step 1: Nucleophilic Alkylation of a Target Molecule (Molecule A)
This initial step attaches the linker to the first molecule of interest (e.g., a protein ligand, an amine-modified surface).
Objective: To conjugate the bromide end of the linker with a nucleophilic group (e.g., amine, thiol) on Molecule A.
Materials:
-
Molecule A (containing a primary amine or other nucleophile)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Dissolve Molecule A in the anhydrous solvent under an inert atmosphere.
-
Add a slight molar excess of the non-nucleophilic base (e.g., 1.2-2.0 equivalents) to deprotonate the nucleophile, enhancing its reactivity.
-
Add this compound (typically 1.0-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., by adding water).
-
Purify the resulting product, Propargyl-PEG9-Molecule-A, using techniques like flash column chromatography, preparative HPLC, or extraction to remove unreacted starting materials and byproducts.
-
Confirm the structure and purity of the product via NMR and Mass Spectrometry.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This second step conjugates the newly installed alkyne with a second molecule containing an azide group.
Objective: To "click" the propargyl-functionalized Molecule A to an azide-containing Molecule B.
Materials:
-
Propargyl-PEG9-Molecule-A (from Step 1)
-
Azide-functionalized Molecule B
-
Solvent system (e.g., a mixture of tert-Butanol and water, or DMF)[13]
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (catalyst)[13]
-
Sodium ascorbate (B8700270) (reducing agent)[13]
Protocol:
-
Dissolve Propargyl-PEG9-Molecule-A and Molecule B in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).
-
Add the copper(II) sulfate solution to the reaction mixture (typically 0.1-0.2 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture (typically 0.5-1.0 equivalents). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.
-
Stir the reaction at room temperature. The reaction is often rapid, completing within 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the final triazole-linked conjugate.
-
Upon completion, purify the final product to remove the copper catalyst and any remaining reactants. This can be achieved through preparative HPLC, size-exclusion chromatography, or by using a copper-chelating resin.
-
Characterize the final conjugate by appropriate methods (e.g., LC-MS, NMR, SDS-PAGE if proteins are involved).
Visualizations: Workflows and Relationships
To better illustrate the utility of this compound, the following diagrams outline its structure and its central role in a typical experimental workflow.
Caption: Functional components of the this compound linker.
Caption: Experimental workflow for bioconjugation using the linker.
Caption: Hijacking the ubiquitin-proteasome system with a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Propargyl-PEG3-bromide, 203740-63-0 | BroadPharm [broadpharm.com]
- 5. This compound CAS#: 2055042-83-4 [amp.chemicalbook.com]
- 6. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 7. xcessbio.com [xcessbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | ADC/PROTAC Linker | MCE [medchemexpress.cn]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. The intramolecular click reaction using ‘carbocontiguous’ precursors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG9-bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a representative synthesis and detailed characterization of Propargyl-PEG9-bromide, a heterobifunctional linker of significant interest in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
This compound incorporates a terminal alkyne group, amenable to "click" chemistry reactions, and a terminal bromide that serves as a reactive handle for nucleophilic substitution. The nine-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker between conjugated moieties.
Proposed Synthesis of this compound
A plausible and efficient two-step synthetic pathway for this compound starting from nonaethylene glycol is outlined below. This process involves the selective monopropargylation of the glycol followed by the bromination of the remaining terminal hydroxyl group.
Step 1: Synthesis of α-Propargyl-ω-hydroxy-nonaethylene Glycol
-
Preparation: To a solution of nonaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise.
-
Reaction: The resulting suspension is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The reaction mixture is then cooled back to 0 °C.
-
Addition of Propargyl Bromide: Propargyl bromide (1.1 equivalents) is added dropwise to the cooled suspension. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (B109758) (DCM, 3 x volumes).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (using a gradient of methanol (B129727) in dichloromethane) to yield α-propargyl-ω-hydroxy-nonaethylene glycol as a clear oil.
Step 2: Synthesis of this compound
-
Preparation: α-Propargyl-ω-hydroxy-nonaethylene glycol (1 equivalent) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C under an inert atmosphere.
-
Bromination: Phosphorus tribromide (PBr₃, 0.5 equivalents) is added dropwise to the solution. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is cooled to 0 °C and slowly quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (2 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a colorless to pale yellow oil.
Characterization Data
The successful synthesis of this compound can be confirmed by a combination of spectroscopic and analytical techniques. The following table summarizes the expected characterization data.
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₂₁H₃₉BrO₉ |
| Molecular Weight | 515.43 g/mol |
| Purity (by HPLC) | ≥95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.20 (d, 2H, -O-CH₂-C≡CH), 3.80 (t, 2H, -CH₂-Br), 3.75-3.60 (m, 32H, PEG backbone -O-CH₂-CH₂-O-), 3.45 (t, 2H, -CH₂-CH₂-Br), 2.45 (t, 1H, -C≡CH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 79.5 (-C≡CH), 77.2 (-C≡CH), 71.5-70.0 (PEG backbone -O-CH₂-CH₂-O-), 69.0 (-O-CH₂-C≡CH), 58.5 (-O-CH₂-C≡CH), 30.5 (-CH₂-Br) |
| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ calculated for C₂₁H₃₉BrO₉Na⁺: 537.16, found: 537.2. The spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Applications in Drug Development
This compound is a valuable tool for researchers in drug development due to its versatile bifunctional nature.
-
PROTACs: The bromide can be displaced by a nucleophilic group on a ligand for an E3 ubiquitin ligase. The resulting propargylated E3 ligand can then be "clicked" to an azide-modified ligand for a protein of interest, yielding the final PROTAC molecule.
-
ADCs: Similarly, a cytotoxic drug payload can be attached to the linker via the bromide. The subsequent alkyne-azide cycloaddition with an azide-functionalized antibody results in the formation of the ADC.
The PEG9 spacer in these constructs is crucial for modulating the physicochemical properties of the final conjugate, including its solubility, stability, and pharmacokinetic profile. The defined length of the PEG chain allows for precise control over the distance between the two conjugated moieties, which can be critical for biological activity.
Disclaimer: The synthetic protocols provided herein are representative and may require optimization for specific laboratory conditions and scales. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Propargyl-PEG9-bromide in Bioconjugation: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG9-bromide is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. Its unique tripartite structure, consisting of a terminal propargyl group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide, enables the precise and efficient covalent linkage of diverse molecular entities. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the chemical reactions it undergoes, experimental protocols for its use, and its applications in advanced therapeutic and diagnostic development. The strategic incorporation of this linker is pivotal in the creation of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it plays a critical role in enhancing solubility, stability, and overall efficacy.
Core Mechanism of Action: A Two-Step Orthogonal Strategy
The utility of this compound in bioconjugation stems from its ability to participate in two distinct and chemically orthogonal reactions. This allows for a controlled, stepwise approach to linking a biomolecule to a payload or another molecule of interest. The two key reactive moieties are the bromide group and the propargyl group.
Nucleophilic Substitution: The Initial Attachment
The bioconjugation process typically commences with the reaction of the bromide group. Bromide is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. In the context of bioconjugation, the nucleophiles are typically the side chains of specific amino acid residues on a protein surface.
The most common targets for alkylation by the bromo-PEG linker are the thiol group of cysteine and the primary amine of lysine (B10760008) residues. The reaction proceeds via an SN2 mechanism, where the nucleophilic amino acid side chain attacks the carbon atom bearing the bromide, displacing it and forming a stable covalent bond.
-
Reaction with Cysteine: The sulfhydryl group of a cysteine residue is a potent nucleophile and reacts readily with the alkyl bromide to form a stable thioether linkage.[1] This reaction is often preferred for site-specific conjugation, as the number and location of cysteine residues can be precisely controlled through protein engineering.
-
Reaction with Lysine: The ε-amino group of lysine residues can also act as a nucleophile, reacting with the bromide to form a secondary amine. However, the reactivity of lysine is pH-dependent, as the amino group must be in its deprotonated, nucleophilic state. This reaction is generally less specific than cysteine modification due to the higher abundance of lysine residues on the protein surface.
The hydrophilic PEG9 spacer in this compound enhances the aqueous solubility of the linker, facilitating the conjugation reaction in physiological buffer systems.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
Once the this compound linker is covalently attached to the target biomolecule via its bromide end, the terminal propargyl group becomes available for the second step of the conjugation. The propargyl group, which contains a terminal alkyne, is a key component for one of the most robust and widely used "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This reaction involves the [3+2] cycloaddition between the terminal alkyne of the linker and an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye, or another protein). The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[3][4] The reaction is highly efficient, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning it does not interfere with or cross-react with other functional groups present in biological systems.[5] The product of the CuAAC reaction is a highly stable 1,4-disubstituted 1,2,3-triazole ring, which forms an irreversible covalent link between the biomolecule and the payload.[3][6] The stability of this triazole linkage is a significant advantage, as it is resistant to hydrolysis and enzymatic cleavage.[4][7]
Quantitative Data in Bioconjugation
The efficiency and outcome of bioconjugation reactions involving this compound can be quantified and are influenced by various factors.
| Parameter | Nucleophilic Substitution (Bromide Reaction) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Target Functional Groups | Thiols (Cysteine), Amines (Lysine) | Azides |
| Reaction pH | 7.0 - 8.5 (for Cysteine), 8.0 - 9.5 (for Lysine) | 4.0 - 12.0 (typically 7.0 - 8.0 for bioconjugation) |
| Typical Reaction Time | 1 - 24 hours | 0.5 - 4 hours |
| Typical Yield | Variable (dependent on protein and conditions) | > 95% |
| Catalyst | None | Copper(I) (e.g., from CuSO₄/Sodium Ascorbate) |
| Common Ligands | N/A | THPTA, TBTA |
| Bond Formed | Thioether, Secondary Amine | 1,2,3-Triazole |
| Bond Stability | High | Very High (resistant to hydrolysis and enzymatic cleavage) |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Cysteine Alkylation
This protocol describes a general procedure for the modification of a protein containing a reactive cysteine residue with this compound.
Materials:
-
Protein with accessible cysteine residue(s) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Removal of Reducing Agent: Immediately before conjugation, remove the TCEP from the protein solution using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2).
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted linker from the protein conjugate using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Characterize the resulting propargylated protein by methods such as SDS-PAGE, mass spectrometry (to confirm the addition of the linker), and Ellman's assay (to quantify the remaining free thiols).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargylated protein and an azide-containing molecule.
Materials:
-
Propargylated protein from Protocol 1
-
Azide-containing molecule (e.g., drug, fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Conjugation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the propargylated protein and a 5- to 10-fold molar excess of the azide-containing molecule in the conjugation buffer.
-
Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let the mixture stand for 1-2 minutes.
-
Reaction Initiation: Add the copper(I)-THPTA complex to the protein-azide mixture. The final concentration of copper is typically 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorcate is typically 5-10 times the copper concentration.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the final bioconjugate to remove excess reagents and catalyst using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the final conjugate using SDS-PAGE, UV-Vis spectroscopy (if the payload is chromophoric), and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR), if applicable.
Visualizing the Mechanism and Workflow
Caption: General workflow for bioconjugation using this compound.
Caption: Simplified mechanism of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Role of this compound as a linker in ADCs and PROTACs.
Conclusion
This compound is a versatile and powerful tool for bioconjugation, enabling the construction of complex and well-defined biomolecular architectures. Its dual reactivity, facilitated by the bromide and propargyl functional groups, allows for a robust and controlled two-step conjugation strategy. The nucleophilic substitution reaction provides a means for initial attachment to a biomolecule, while the subsequent copper-catalyzed azide-alkyne cycloaddition offers a highly efficient and specific method for linking a second molecule of interest. The integrated PEG spacer further enhances the desirable properties of the final conjugate. A thorough understanding of the underlying chemical mechanisms and access to reliable experimental protocols are essential for leveraging the full potential of this compound in the development of next-generation therapeutics and diagnostics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG9-bromide: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG9-bromide, a heterobifunctional linker increasingly utilized in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for optimizing reaction conditions, formulation development, and ensuring the overall quality and efficacy of the final therapeutic or research agent.
Core Properties of this compound
This compound possesses a terminal propargyl group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide. This unique structure imparts both hydrophilicity, due to the PEG chain, and versatile reactivity. The propargyl group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, while the bromide serves as a reactive handle for nucleophilic substitution.[1][2]
Solubility Profile
The nine-unit PEG spacer in this compound significantly enhances its solubility in a variety of solvents compared to non-PEGylated analogues.[1] While specific quantitative data for this compound is not extensively published, the solubility of a similar, shorter linker, Propargyl-PEG3-bromide, has been documented in solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3] Based on the general properties of PEGylated molecules, a qualitative solubility profile can be inferred.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for a wide range of organic molecules, including those with polar and nonpolar regions. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, effectively solvates polar and nonpolar moieties. | |
| Acetonitrile (ACN) | Soluble | Good solubility for many polar organic compounds. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at dissolving organic molecules, though less polar than DMSO or DMF. |
| Chloroform (CHCl₃) | Soluble | Similar to DCM. | |
| Alcohols | Methanol (MeOH) | Soluble | The polar hydroxyl group interacts favorably with the PEG chain. |
| Ethanol (EtOH) | Soluble | Slightly less polar than methanol, but still a good solvent for PEGylated compounds. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Can solvate the PEG chain, but less effectively than more polar solvents. |
| Aqueous | Water | Soluble | The hydrophilic PEG chain imparts significant water solubility.[1] |
| Nonpolar | Hexanes | Sparingly Soluble | The nonpolar nature of hexanes does not favorably interact with the polar PEG chain. |
| Toluene | Sparingly Soluble | While the parent compound, propargyl bromide, is often stabilized in toluene, the PEGylated version's solubility is dominated by the hydrophilic PEG chain.[4][5] |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. The primary potential degradation pathways include hydrolysis of the carbon-bromine bond and, to a lesser extent, degradation of the propargyl group or the PEG chain under harsh conditions.
Hydrolytic Stability
Alkyl bromides are known to be susceptible to hydrolysis, which would convert the terminal bromide to a hydroxyl group.[6] This reaction is typically accelerated by basic or acidic conditions and elevated temperatures. The rate of hydrolysis for a primary bromide, such as that in this compound, is generally slower than for secondary or tertiary bromides.
Thermal Stability
The PEG chain itself is generally stable at ambient and moderately elevated temperatures. However, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to oxidative degradation of the PEG backbone.[7] The stability of the propargyl group at high temperatures should also be considered, as terminal alkynes can undergo various reactions under thermal stress.
Photostability
The propargyl group may exhibit some sensitivity to light. Forced degradation studies involving exposure to UV and visible light are necessary to fully characterize the photostability of this compound.
Stability in the Context of Bioconjugation
For applications in ADC and PROTAC development, the stability of the linker in biological media (e.g., plasma, cellular environment) is of paramount importance. Enzymatic cleavage and other metabolic processes could potentially degrade the linker.
Table 2: Summary of Potential Degradation Pathways and Stress Conditions
| Stress Condition | Potential Degradation Pathway | Key Considerations |
| Acidic Hydrolysis | Hydrolysis of the C-Br bond to form a terminal alcohol. | The rate is dependent on pH and temperature. |
| Basic Hydrolysis | Hydrolysis of the C-Br bond to form a terminal alcohol. | Generally faster than acidic hydrolysis for primary bromides.[6] |
| Oxidation | Degradation of the PEG chain and/or the propargyl group. | Can be initiated by exposure to oxidizing agents or atmospheric oxygen at elevated temperatures. |
| Thermal Stress | Degradation of the PEG chain and potential side reactions of the propargyl group. | The parent compound, propargyl bromide, is shock-sensitive, though this is less of a concern for the PEGylated derivative.[8] |
| Photochemical Stress | Degradation of the propargyl group or other parts of the molecule upon exposure to light. | Important for determining appropriate storage and handling conditions. |
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.
Materials:
-
This compound
-
A panel of solvents (e.g., Water, PBS pH 7.4, DMSO, DMF, Acetonitrile, Methanol, Dichloromethane, Toluene)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as the compound lacks a strong chromophore).
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Solutions for stress conditions: 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), 3% H₂O₂ (oxidative), deionized water (neutral hydrolysis).
-
Temperature-controlled ovens
-
Photostability chamber with controlled light/UV exposure
-
HPLC-MS/MS system for separation and identification of degradation products.
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Hydrolytic Stability:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 0.1 M NaOH, and deionized water.
-
Incubate samples at a set temperature (e.g., 60 °C) and collect time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Stability:
-
Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.
-
Incubate at room temperature and collect time points.
-
-
Thermal Stability:
-
Store a solid sample and a solution of this compound in a temperature-controlled oven (e.g., 60 °C, 80 °C).
-
Collect time points for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to controlled light/UV irradiation in a photostability chamber.
-
Include a dark control sample stored under the same conditions.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS/MS).
-
Compare the chromatograms of the stressed samples to the control (time zero) sample to identify new peaks corresponding to degradation products.
-
Use the MS/MS data to elucidate the structures of the degradation products.
-
Logical Relationships in Stability Assessment
The interpretation of forced degradation data follows a logical progression to establish the stability profile of the molecule.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The inherent properties of the PEG chain suggest good solubility in aqueous and polar organic solvents. The primary stability concern is the potential for hydrolysis of the terminal bromide, a characteristic that should be thoroughly investigated using forced degradation studies. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the solubility and systematically assess the stability of this important bifunctional linker, thereby facilitating its effective use in the development of novel bioconjugates.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound CAS#: 2055042-83-4 [amp.chemicalbook.com]
- 3. Propargyl-PEG3-bromide, 203740-63-0 | BroadPharm [broadpharm.com]
- 4. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6825390B1 - Stabilization and use of propargyl bromide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal and Physical Characterization of PEG Phase Change Materials Enhanced by Carbon-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propargyl bromide - Wikipedia [en.wikipedia.org]
Propargyl-PEG9-bromide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Propargyl-PEG9-bromide, a heterobifunctional linker critical for advancing research in targeted protein degradation and antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical properties, applications, and relevant experimental protocols.
Core Compound Data
This compound is a versatile chemical tool featuring a terminal alkyne (propargyl group) and a bromide, connected by a 9-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential or orthogonal conjugation to two different molecular entities. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, while the bromide serves as a reactive handle for nucleophilic substitution reactions. The hydrophilic PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][2]
| Property | Value | Reference |
| CAS Number | 2055042-83-4 | [3] |
| Molecular Formula | C21H39BrO9 | [3] |
| Molecular Weight | 515.44 g/mol | [3] |
Key Applications in Drug Development
This compound is a key component in the synthesis of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
PROTAC Synthesis: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4] this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.[4] The modular nature of its reactive ends facilitates the rapid assembly of PROTAC libraries for optimization.
-
ADC Synthesis: In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The specificity of the antibody directs the potent drug to cancer cells, and the linker plays a crucial role in the stability and release of the payload.[4]
Experimental Protocols and Methodologies
While specific reaction conditions should be optimized for each unique application, the following are representative protocols for the primary reactions involving this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an azide-containing molecule (e.g., an azide-modified E3 ligase ligand).
Reagents and Materials:
-
This compound
-
Azide-functionalized molecule (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 - 0.5 eq)
-
Solvent (e.g., t-BuOH/H2O, DMF, or DMSO)
Procedure:
-
Dissolve this compound and the azide-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO4·5H2O.
-
To the solution containing the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by LC-MS or TLC.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Note: For sensitive biomolecules, the use of a copper-chelating ligand (e.g., TBTA) is recommended to improve reaction efficiency and prevent oxidative damage.
Nucleophilic Substitution
This protocol outlines a general procedure for conjugating a molecule with a nucleophilic group (e.g., a phenol (B47542) on a target protein ligand) to the bromide end of this compound.
Reagents and Materials:
-
This compound
-
Molecule with a nucleophilic group (e.g., -OH, -SH, -NH2) (1.0 eq)
-
A non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Dissolve the nucleophile-containing molecule in the anhydrous solvent.
-
Add the base to the solution and stir for a short period to deprotonate the nucleophile.
-
Add this compound to the reaction mixture.
-
Heat the reaction if necessary and monitor its progress by LC-MS or TLC.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product.
-
The crude product is then purified by flash column chromatography.
Visualizing Workflows and Mechanisms
To further elucidate the role of this compound in modern drug discovery, the following diagrams illustrate a typical synthetic workflow for a PROTAC and the subsequent mechanism of action.
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Mechanism of action for a PROTAC molecule.
References
Core Principles of Propargyl Group Reactivity in Click Chemistry
An In-Depth Technical Guide to the Reactivity of the Propargyl Group in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The propargyl group, a three-carbon moiety featuring a terminal alkyne (HC≡C-CH₂-), is a cornerstone functional group in the field of click chemistry.[1][2] Its high reactivity and specific incorporation into the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction have made it an indispensable tool for molecular assembly in drug discovery, bioconjugation, and materials science.[3][4][5] This guide provides a detailed examination of the propargyl group's reactivity, offering quantitative data, experimental protocols, and visual workflows to aid researchers in leveraging this powerful chemical handle.
The utility of the propargyl group is most prominently displayed in the CuAAC reaction, a highly efficient and regioselective process that joins the terminal alkyne of the propargyl group with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is prized for its reliability, broad functional group tolerance, and high yields under mild, often aqueous, conditions.[7][8]
A second major class of azide-alkyne click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is crucial to note that SPAAC does not directly involve the terminal alkyne of a propargyl group. Instead, it relies on the high ring strain of a cyclooctyne (B158145) to react with an azide without the need for a copper catalyst.[6][9] While the propargyl group is not the reactive alkyne in SPAAC, a comparative understanding of CuAAC and SPAAC is essential for selecting the appropriate bioorthogonal strategy.
Quantitative Analysis of Reactivity: CuAAC vs. SPAAC
The choice between leveraging a propargyl group in a CuAAC reaction or using a SPAAC system depends on factors like the reaction environment (in vitro vs. in vivo), desired kinetics, and the chemical nature of the substrates.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reactant | Terminal Alkyne (e.g., Propargyl Group ) | Strained Cyclooctyne (e.g., DBCO, BCN)[6] |
| Catalyst | Copper(I) required (e.g., from CuSO₄ + Sodium Ascorbate)[6] | None required; driven by ring strain[6][10] |
| Reaction Rate | Very Fast (Second-order rate constants ~10⁴ to 10⁵ M⁻¹s⁻¹)[6] | Slower than CuAAC (Second-order rate constants ~10⁻³ to 1 M⁻¹s⁻¹)[6][11] |
| Typical Reaction Time | Minutes to a few hours[6][12] | Several hours to overnight[6] |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity[6] | Highly bioorthogonal and suitable for living systems[13][14] |
| Regioselectivity | Highly regioselective, yielding only the 1,4-disubstituted triazole[6] | Can produce a mixture of regioisomers[6] |
| Reactant Size | Small, minimally perturbing functional groups (azide and alkyne)[11] | Bulky cyclooctyne can cause steric hindrance or increase hydrophobicity[11] |
CuAAC Reaction Yields with Propargyl-Containing Substrates
The CuAAC reaction is known for its high to quantitative yields across a range of substrates.
| Alkyne Substrate | Azide Substrate | Catalyst System | Yield (%) |
| Phenylacetylene | Sodium Azide / 2-chloro-N-phenyl-acetamide | Fe/Cu nanocatalyst | 95%[15] |
| 1-Pentyne | Sodium Azide / 2-chloro-N-phenyl-acetamide | Fe/Cu nanocatalyst | 92%[15] |
| Propargyl alcohol | Sodium Azide / 2-chloro-N-phenyl-acetamide | Fe/Cu nanocatalyst | 94%[15] |
Reaction Mechanisms and Experimental Workflows
Visualizing the reaction pathways and experimental steps is critical for successful implementation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper catalyst significantly accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[7]
Caption: A simplified diagram of the CuAAC catalytic cycle.
General Experimental Workflow for CuAAC
A typical workflow for performing a CuAAC reaction involves careful preparation of reagents and monitoring of the reaction progress.
Caption: A generalized workflow for a solution-phase CuAAC reaction.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.[15]
Materials:
-
Propargyl-functionalized substrate (1.0 eq)
-
Azide-functionalized substrate (1.0-1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (B8700270) (0.1-0.5 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve the alkyne and azide substrates in the chosen solvent.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[15]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change (e.g., to yellow-green) may be observed.[15]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[15]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: CuAAC for Bioconjugation to a Protein
This protocol is adapted for labeling biomolecules, such as proteins, with probes.[15][16]
Materials:
-
Azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Propargyl-functionalized probe (e.g., fluorescent dye) (10-20 eq)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the propargyl-functionalized probe.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[15][16] The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[16][17]
-
Add the catalyst premix to the reaction tube containing the biomolecule and probe. The final concentration of copper is typically between 50-250 µM.[16]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).[16]
-
Gently mix the reaction by inverting the tube or by using a slow rotator. Avoid vigorous vortexing to prevent protein denaturation.[15]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[15]
-
The labeled biomolecule can then be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[15]
Logical Framework for Reaction Choice
Choosing the correct click chemistry approach is critical for experimental success, especially in complex biological systems.
Caption: A decision tree for selecting between CuAAC and SPAAC.
Factors Influencing Propargyl Group Reactivity in CuAAC
-
Catalyst System: The efficiency of the CuAAC reaction depends heavily on maintaining a sufficient concentration of the active Cu(I) species.[16][18] This is typically achieved by in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate).[6][16]
-
Ligands: Accelerating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), stabilize the Cu(I) oxidation state, increase the reaction rate, and prevent biomolecule degradation from reactive oxygen species.[16][17][18]
-
Solvent: While the reaction is tolerant of many solvents, including water, the choice of solvent can influence reaction kinetics.[19] The use of ionic liquids has been shown to alter the kinetic profile, sometimes eliminating induction periods.[19]
-
Substrate Structure: Steric hindrance near the alkyne or azide can slow the reaction. Additionally, the presence of certain functional groups on the propargyl substrate can lead to side reactions. For example, propargyl bromide may react with the copper catalyst, making it a less suitable substrate in some cases.[20] Propargyl alcohols and amines, however, are generally highly reactive.[3][21]
Applications in Drug Development
The robust nature of the propargyl group's participation in click chemistry makes it a valuable tool for:
-
Antibody-Drug Conjugates (ADCs): The propargyl group, often as part of a linker, facilitates the "clicking" of a potent cytotoxic drug to an antibody, enabling targeted drug delivery.[4][9]
-
Peptide and PNA Conjugation: Site-specific labeling of peptides and peptide nucleic acids (PNAs) with reporter molecules like fluorophores or biotin.[13]
-
Drug Discovery: Rapidly generating libraries of complex molecules from smaller, modular building blocks for high-throughput screening.[5][22]
-
Biomaterial Functionalization: Modifying the surfaces of materials to enhance their properties or introduce new functionalities.[13]
Conclusion
The propargyl group is a highly versatile and reactive functional group that is central to the success of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Its small size, stability, and predictable reactivity make it an ideal chemical handle for researchers in chemistry, biology, and medicine. By understanding the quantitative aspects of its reactivity, adhering to optimized protocols, and making informed decisions between catalyzed and strain-promoted methodologies, scientists can effectively harness the power of the propargyl group to construct complex molecular architectures for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics of bulk photo-initiated copper(i)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 18. interchim.fr [interchim.fr]
- 19. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. rawsource.com [rawsource.com]
- 22. labinsights.nl [labinsights.nl]
Propargyl-PEG9-bromide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for Propargyl-PEG9-bromide, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Due to the presence of a reactive propargyl group, this compound requires careful handling to mitigate potential hazards. This document summarizes key safety data, outlines detailed experimental protocols, and provides a logical workflow for its safe use from receipt to disposal.
Core Safety and Physical Properties
While a specific Safety Data Sheet (SDS) for this compound has classified it as not hazardous, the presence of the propargyl bromide functional group warrants a cautious approach. The safety profile of propargyl bromide is well-documented and indicates high toxicity, flammability, and reactivity. The addition of a nine-unit polyethylene (B3416737) glycol (PEG) chain is expected to modify these properties, primarily by increasing the molecular weight and likely reducing volatility. However, in the absence of specific toxicological data for the entire molecule, it is prudent to handle this compound with the precautions required for its most reactive component.
Quantitative Data Summary
The following tables summarize the known physical, chemical, and safety properties of propargyl bromide, which should be considered as a conservative guide for handling this compound.
| Physical and Chemical Properties | Value | Citation |
| Molecular Formula | C₂₁H₃₉BrO₉ | |
| Molecular Weight | 515.43 g/mol | |
| Boiling Point (Predicted) | 525.6 ± 45.0 °C | [1] |
| Density (Predicted) | 1.200 ± 0.06 g/cm³ | [1] |
| Appearance | Likely a liquid or low-melting solid | |
| Solubility | Soluble in water and many organic solvents |
| Hazard Identification (based on Propargyl Bromide) | Classification | Citation |
| Acute Toxicity (Oral) | Toxic if swallowed. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [2] |
| Respiratory Irritation | May cause respiratory irritation. | [2][3] |
| Flammability | Highly flammable liquid and vapor. | [2][3] |
| Reactivity | May be explosive, especially when heated or in the presence of certain metals. Reacts vigorously with oxidizing agents. Becomes shock-sensitive when mixed with chloropicrin.[1] |
| Personal Protective Equipment (PPE) Recommendations | Specification | Citation |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. | [4] |
| Skin Protection | Chemically resistant gloves (e.g., PVC, neoprene, or nitrile rubber), flame-resistant lab coat, and closed-toe shoes. | [4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | [5] |
Experimental Protocols
Adherence to strict experimental protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous and sensitive chemical reagents.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents.[1][4] The recommended storage temperature is typically -20°C to maintain stability and minimize degradation.
-
Inert Atmosphere: For long-term storage, it is advisable to store the material under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.
Handling and Dispensing
-
Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment: Ensure appropriate PPE, as detailed in the table above, is worn at all times.
-
Dispensing: Due to the potential for the compound to be a viscous liquid or a low-melting solid, it is recommended to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Use clean, dry, and compatible dispensing tools (e.g., glass or stainless steel). Avoid the use of plastic spatulas or containers unless their compatibility has been verified.
-
Static Discharge: Take precautionary measures against static discharge, which can be a source of ignition for flammable vapors.[4] Ensure all equipment is properly grounded.
Spill and Emergency Procedures
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite. Place the contaminated material into a sealed, labeled container for proper disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify the appropriate safety personnel.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Waste Disposal
-
Containerization: All waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This may involve incineration or other specialized chemical treatment methods. Do not dispose of this material down the drain.
Visualized Workflow and Signaling Pathways
To further clarify the safe handling procedures, the following diagrams, generated using the DOT language, illustrate the logical workflow for handling this compound and a conceptual representation of its use in a bioconjugation reaction.
A logical workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Effect of polyethylene glycol surface charge functionalization of SWCNT on the in vitro and in vivo nanotoxicity and biodistribution monitored noninvasively using MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. research.uga.edu [research.uga.edu]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG9-bromide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker component, which connects the monoclonal antibody to the potent drug payload, is critical to the ADC's stability, efficacy, and safety profile. Propargyl-PEG9-bromide is a non-cleavable, polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of ADCs.[1][2] Its structure incorporates a terminal alkyne group, making it suitable for bio-orthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This allows for the stable and specific conjugation of an azide-modified drug to an antibody. The PEG9 spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties, reduce aggregation, and increase solubility.[]
These application notes provide a detailed protocol for the synthesis of an ADC using this compound, along with representative data and characterization methods.
Chemical Structure and Properties
| Feature | Description |
| Linker Name | This compound |
| Chemical Nature | Non-cleavable PEG-based linker |
| Reactive Group | Terminal Alkyne |
| Conjugation Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| PEG Units | 9 |
| Key Advantages | Enhanced hydrophilicity, stable triazole linkage, bio-orthogonal reactivity |
Experimental Protocols
This protocol describes a general method for conjugating an azide-modified payload to an antibody that has been functionalized with this compound.
Part 1: Antibody Modification with this compound
This step involves the introduction of the alkyne group to the antibody, typically by targeting surface-exposed lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG9-NHS ester (synthesized from this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Prepare a stock solution of Propargyl-PEG9-NHS ester in anhydrous DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add the Propargyl-PEG9-NHS ester stock solution to the antibody solution. The molar ratio of linker to antibody will need to be optimized to achieve the desired degree of labeling (typically 5-10 fold molar excess).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker by SEC using a desalting column or by dialysis against the reaction buffer.
-
Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm).
-
Characterize the degree of alkyne incorporation using MALDI-TOF mass spectrometry.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step describes the "click" reaction between the alkyne-modified antibody and an azide-containing cytotoxic payload.
Materials:
-
Alkyne-modified antibody from Part 1
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Purification system (e.g., SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of the azide-modified drug in DMSO.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 1 µL of 10 mM CuSO₄ and 1 µL of 50 mM THPTA). Let it stand for 5 minutes.
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody and the azide-modified drug. The molar ratio of drug to antibody will depend on the desired drug-to-antibody ratio (DAR) and the degree of alkyne incorporation (typically a 2-5 fold molar excess of the drug is used).
-
Add the CuSO₄/THPTA premix to the antibody-drug mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.[1]
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unreacted drug, catalyst, and other small molecules.
-
The ADC can be buffer-exchanged into a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization of the Antibody-Drug Conjugate
The synthesized ADC should be thoroughly characterized to determine its key quality attributes.
| Characterization Method | Parameter Measured | Typical Expected Results |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and distribution | A series of peaks corresponding to different drug loads (e.g., DAR 0, 2, 4, 6, 8). The weighted average DAR can be calculated. |
| Size-Exclusion Chromatography (SEC) | Aggregation and purity | A main peak corresponding to the monomeric ADC, with minimal high molecular weight species (aggregates). |
| Mass Spectrometry (e.g., LC-MS) | Molecular weight of the ADC, confirmation of conjugation | Deconvoluted mass spectrum showing peaks corresponding to the antibody with different numbers of conjugated drug-linker moieties. |
| UV-Vis Spectroscopy | Protein concentration and DAR | Calculation of DAR based on the absorbance of the protein and the drug at their respective wavelengths. |
| Cell-based Cytotoxicity Assay | In vitro potency | Determination of the IC50 value of the ADC on a target cancer cell line. |
Representative Quantitative Data
The following table presents representative data for an ADC synthesized using a propargyl-PEG linker and CuAAC chemistry. Disclaimer: This data is from a study using a similar linker and is provided for illustrative purposes. Results with this compound may vary.
| Parameter | Result |
| Average DAR (HIC) | 3.8 |
| Monomer Purity (SEC) | >98% |
| Conjugation Yield | >90% |
| In vitro Potency (IC50) | 1.5 nM |
Diagrams
Caption: Experimental workflow for ADC synthesis.
Caption: CuAAC reaction for ADC formation.
References
Application Notes and Protocols for Propargyl-PEG9-bromide in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1][2][3]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[2][4][5] Propargyl-PEG9-bromide is a bifunctional linker featuring a terminal alkyne group (propargyl) and a bromide, connected by a nine-unit PEG chain. The propargyl group is ideal for highly efficient and specific conjugation to an azide-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a cornerstone of modular PROTAC synthesis.[1][6][7] The bromide allows for versatile attachment to the other ligand, typically through nucleophilic substitution.
Signaling Pathway and Experimental Workflow
The development and evaluation of a PROTAC involves a systematic workflow, from synthesis to cellular characterization. The ultimate goal is to induce the degradation of a target protein, thereby impacting its associated signaling pathway.
Caption: PROTAC-mediated degradation of a target protein and subsequent inhibition of its signaling pathway.
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a modular approach for the synthesis of a PROTAC, involving the initial preparation of azide-functionalized ligands and their subsequent coupling to this compound via CuAAC.
Part A: Synthesis of Azide-Functionalized Ligand (E3 Ligase or POI Ligand)
This step involves modifying one of the ligands with an azide (B81097) group for subsequent click chemistry. The other ligand should possess a functional group (e.g., a phenol, amine, or thiol) that can react with the bromide of the this compound linker.
Reagents and Materials:
-
Ligand (with a suitable functional group for modification)
-
Azide-containing building block (e.g., 1-azido-3-bromopropane)
-
Base (e.g., potassium carbonate, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Purification system (e.g., flash chromatography or preparative HPLC)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Dissolve the ligand (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., K₂CO₃, 2-3 eq) to the solution.
-
Add the azide-containing building block (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at an appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the azide-functionalized ligand.
-
Characterize the purified product by LC-MS and ¹H NMR to confirm its identity and purity.
Part B: Coupling of Ligand to this compound
This step involves the reaction of the second ligand with the bromide end of the this compound linker.
Reagents and Materials:
-
Ligand (with a nucleophilic functional group)
-
This compound
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve the ligand (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere.
-
Add the base (2-3 eq) to the solution.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at an appropriate temperature and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude product to obtain the alkyne-functionalized ligand-linker conjugate.
-
Characterize the purified product by LC-MS and ¹H NMR.
Part C: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the final "click" reaction to assemble the PROTAC.
Reagents and Materials:
-
Alkyne-functionalized ligand-linker conjugate (from Part B) (1.0 eq)
-
Azide-functionalized ligand (from Part A) (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2-0.5 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O, DMF, or DMSO)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
Procedure:
-
Dissolve the alkyne-functionalized ligand-linker conjugate and the azide-functionalized ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O. If using a copper ligand, pre-mix the CuSO₄ solution with the ligand.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution (or the pre-formed copper-ligand complex).
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.
Protocol 2: Western Blotting for Determination of DC₅₀ and Dₘₐₓ
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Reagents and Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody specific to the target protein and the loading control. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the ECL substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control for each sample.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay allows for the detection and characterization of the PROTAC-induced ternary complex in live cells.
Reagents and Materials:
-
Cell line suitable for transfection
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Synthesized PROTAC
Procedure:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a suitable assay plate.
-
Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add serial dilutions of the PROTAC.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Quantitative Data
Table 1: Influence of PEG Linker Length on Degradation Efficiency of a BRD4-targeting PROTAC
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | PEG2 | >1000 | <20 |
| PROTAC B | PEG4 | 150 | 85 |
| PROTAC C | PEG6 | 50 | >90 |
| PROTAC D | PEG8 | 80 | 80 |
Data is illustrative and compiled from various literature sources.
Table 2: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC X | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC Y | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC Z | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research.[5]
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its nine-unit PEG chain offers a balance of hydrophilicity and flexibility, which can be advantageous for optimizing the solubility, permeability, and ternary complex formation of a PROTAC. The terminal propargyl group allows for the use of highly efficient "click chemistry" for the final assembly of the PROTAC molecule. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker, enabling researchers to systematically develop novel protein degraders for therapeutic and research applications. While specific performance data for a PEG9-containing PROTAC should be empirically determined, the general principles of linker optimization strongly suggest its utility in achieving potent and effective targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Bioconjugation of Proteins with Propargyl-PEG9-bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. PEGylation enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility. Propargyl-PEG9-bromide is a heterobifunctional linker that facilitates the introduction of a terminal alkyne group onto a protein. This alkyne handle enables subsequent, highly specific and efficient conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."
This document provides detailed application notes and protocols for the bioconjugation of proteins using this compound. It covers the initial propargylation of the protein via alkylation of nucleophilic amino acid residues, followed by the subsequent click chemistry reaction with an azide-bearing molecule.
Principle of the Reaction
The bioconjugation process using this compound is a two-stage process:
-
Protein Propargylation: The bromide moiety of this compound serves as a leaving group in a nucleophilic substitution reaction with amino acid side chains on the protein surface. The primary targets for this alkylation are the thiol groups of cysteine residues and, to a lesser extent, the ε-amino groups of lysine (B10760008) residues. The reaction conditions, particularly pH, can be modulated to favor modification of one residue over the other.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced terminal alkyne on the protein undergoes a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly specific, rapid, and forms a stable triazole linkage.
Data Presentation
Table 1: Quantitative Parameters for Protein Propargylation
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling (DoL) while minimizing non-specific modifications. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency. |
| Reaction pH | 7.5 - 9.0 (for lysine targeting)6.5 - 7.5 (for cysteine targeting) | Higher pH deprotonates lysine amines, increasing their nucleophilicity. Near-neutral pH favors the more nucleophilic thiol group of cysteine. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help maintain protein stability, while room temperature can increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Incubation time is a critical parameter for controlling the degree of labeling. |
Table 2: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to propargylated protein) |
| Azide-functionalized molecule | 10 mM in DMSO or water | 50 - 250 µM | 2 - 10 fold |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 100 - 500 µM | 2 - 10 fold |
| Ligand (e.g., THPTA) | 50 mM in water | 500 µM - 2.5 mM | 10 - 50 fold (5:1 ratio to CuSO₄) |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in water (prepare fresh) | 2.5 - 5 mM | 50 - 100 fold |
Experimental Protocols
Part 1: Propargylation of Proteins with this compound
This protocol describes a general method for the alkylation of proteins with this compound. The conditions provided are a starting point and should be optimized for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (Size Exclusion Chromatography or Ion Exchange Chromatography)
-
Desalting columns
Protocol:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If targeting cysteine residues, ensure they are in a reduced state. This may require pre-treatment with a reducing agent like DTT or TCEP, followed by its removal using a desalting column.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Propargylation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the reagent dropwise while gently vortexing to prevent protein precipitation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Propargylated Protein:
-
Remove excess reagents and byproducts by either Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[][2][3]
-
SEC: This method separates molecules based on their hydrodynamic radius and is effective for removing smaller molecules like the unreacted PEG linker.[]
-
IEX: This technique separates proteins based on their surface charge. PEGylation can shield surface charges, altering the protein's elution profile and allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[][3][4]
-
-
Alternatively, for rapid buffer exchange and removal of small molecules, use a desalting column or dialysis.
-
-
Characterization:
Part 2: Click Chemistry with the Propargylated Protein
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized molecule to the propargylated protein.
Materials:
-
Propargylated protein
-
Azide-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (as described in Part 1)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the propargylated protein and the azide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.
-
-
Click Reaction:
-
Add the catalyst premix to the protein-azide mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate using SEC or IEX to remove the catalyst, excess reagents, and any unreacted protein.[][3]
-
-
Characterization:
-
Characterize the final conjugate using SDS-PAGE (which may show a mobility shift), UV-Vis spectroscopy (if the azide (B81097) molecule is a chromophore), and mass spectrometry to confirm the final molecular weight.[5][6][7]
-
Visualizations
Caption: Experimental workflow for protein bioconjugation.
Caption: Logical flow for creating and using an Antibody-Drug Conjugate.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Propargyl-PEG9-bromide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG9-bromide is a heterobifunctional linker molecule integral to contemporary proteomics research, particularly in the field of targeted protein degradation (TPD). Its structure comprises two key functional moieties: a terminal propargyl group (an alkyne) and a bromide. This dual functionality allows for a sequential or modular synthetic approach to creating complex bioconjugates.
The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1] This highly efficient and bioorthogonal reaction enables the covalent linkage of the PEG linker to a molecule bearing an azide (B81097) group. The bromide, on the other hand, is a reactive leaving group amenable to nucleophilic substitution by functionalities such as amines or thiols. The polyethylene (B3416737) glycol (PEG) spacer, consisting of nine ethylene (B1197577) glycol units, enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[2]
The primary application of this compound in proteomics is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] In this context, this compound can serve as the linker connecting a ligand that binds the POI to a ligand that recruits an E3 ligase.
Principle of Application: PROTAC-Mediated Targeted Protein Degradation
A PROTAC molecule consists of three components: a warhead that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase (e.g., VHL or CRBN), and a linker that connects the two.[2] The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2][5]
The experimental workflow for utilizing this compound in a TPD study typically involves two main stages:
-
Synthesis of the PROTAC: This involves conjugating the POI-binding ligand and the E3 ligase-recruiting ligand to the this compound linker.
-
Proteomic Analysis: The synthesized PROTAC is introduced to a cellular model, and quantitative proteomics is employed to identify and quantify the degradation of the target protein and to assess off-target effects.
Below is a diagram illustrating the general workflow for a TPD proteomics experiment using a PROTAC synthesized with a this compound linker.
Caption: Workflow for PROTAC synthesis and proteomic analysis.
Hypothetical Application: Targeting Bromodomain-containing protein 4 (BRD4)
This section provides a hypothetical protocol for the synthesis of a BRD4-targeting PROTAC using this compound and its subsequent analysis in a proteomics experiment. Note: This is a representative protocol, and specific conditions may need to be optimized.
Part 1: Synthesis of a BRD4-Targeting PROTAC
In this example, we will synthesize a PROTAC targeting BRD4, a protein implicated in cancer. We will use JQ1 as the BRD4-binding warhead and a derivative of pomalidomide (B1683931) to recruit the CRBN E3 ligase.
Diagram of PROTAC Synthesis Strategy
Caption: Two-step synthesis of a BRD4-targeting PROTAC.
Experimental Protocol: PROTAC Synthesis
-
Step 1: Synthesis of JQ1-PEG9-bromide Intermediate
-
Dissolve JQ1-azide (1 equivalent) and this compound (1.1 equivalents) in a 4:1 mixture of DMF and water.
-
Add copper(II) sulfate (B86663) (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-PEG9-bromide intermediate.
-
-
Step 2: Synthesis of the Final BRD4-PROTAC
-
Dissolve the JQ1-PEG9-bromide intermediate (1 equivalent) and the pomalidomide derivative (1.2 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction at 50 °C for 24-48 hours, monitoring by LC-MS.
-
Upon completion, purify the reaction mixture directly by reverse-phase HPLC to obtain the final BRD4-PROTAC.
-
Part 2: Quantitative Proteomic Analysis of BRD4 Degradation
Experimental Protocol: Cell Treatment and Proteomic Sample Preparation
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express BRD4 (e.g., HeLa or MCF-7) in appropriate media.
-
Seed cells in multiple plates for different treatment conditions (e.g., vehicle control, 10 nM PROTAC, 100 nM PROTAC, 1 µM PROTAC) and time points (e.g., 6h, 12h, 24h).
-
Treat the cells with the synthesized BRD4-PROTAC or vehicle (DMSO) for the desired duration.
-
-
Cell Lysis and Protein Digestion:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest with trypsin overnight at 37 °C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.
-
Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data Presentation: Hypothetical Quantitative Proteomics Results
The following table represents hypothetical data from a quantitative proteomics experiment investigating the effects of the synthesized BRD4-PROTAC.
| Protein | Gene Name | Vehicle Control (Normalized Abundance) | 100 nM PROTAC (24h) (Normalized Abundance) | Log2 Fold Change | p-value |
| Bromodomain-containing protein 4 | BRD4 | 1.00 | 0.15 | -2.74 | < 0.001 |
| Bromodomain-containing protein 2 | BRD2 | 1.00 | 0.25 | -2.00 | < 0.001 |
| Bromodomain-containing protein 3 | BRD3 | 1.00 | 0.30 | -1.74 | < 0.01 |
| Histone H3.3 | H3-3A | 1.00 | 0.98 | -0.03 | 0.85 |
| Beta-actin | ACTB | 1.00 | 1.02 | 0.03 | 0.91 |
| GAPDH | GAPDH | 1.00 | 0.99 | -0.01 | 0.88 |
Signaling Pathway Visualization
The synthesized PROTAC is designed to hijack the Ubiquitin-Proteasome System to degrade BRD4. The following diagram illustrates this pathway.
Caption: PROTAC-mediated degradation of BRD4 via the Ubiquitin-Proteasome System.
Conclusion
This compound is a versatile chemical tool for the construction of bifunctional molecules for applications in proteomics. Its primary utility lies in the synthesis of PROTACs for targeted protein degradation studies. The combination of click chemistry and nucleophilic substitution allows for flexible and efficient PROTAC assembly. Subsequent quantitative proteomic analysis is essential to validate the degradation of the target protein and to assess the selectivity of the PROTAC across the proteome. While no specific research publications were identified detailing the use of this compound at the time of this writing, the protocols and principles outlined here provide a robust framework for its application in proteomics research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides with Propargyl-PEG9-bromide for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can reduce renal clearance and protect against proteolytic degradation. This results in a longer circulating half-life and potentially reduced immunogenicity.[1][2][3]
Propargyl-PEG9-bromide is a chemical labeling reagent that enables the covalent attachment of a PEG moiety containing a terminal alkyne group to peptides. This "clickable" tag can be used for subsequent derivatization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the attachment of reporter molecules such as fluorophores or biotin. For mass spectrometry-based proteomics, the introduction of the Propargyl-PEG9 moiety provides a defined mass shift, facilitating the identification and quantification of labeled peptides.[4] This application note provides detailed protocols for the labeling of peptides with this compound and their subsequent analysis by mass spectrometry.
Principle of the Method
The labeling strategy is based on the alkylation of nucleophilic amino acid residues within a peptide by this compound. The primary targets for alkylation are the thiol group of cysteine residues (S-alkylation) and the ε-amino group of lysine (B10760008) residues (N-alkylation).[5] The reaction proceeds via a nucleophilic substitution, where the nucleophilic side chain of the amino acid attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.
The resulting PEGylated peptide can then be analyzed directly by mass spectrometry to confirm the modification and determine the site of labeling. The propargyl group also allows for further functionalization using click chemistry if desired. Quantitative proteomics workflows, such as those employing isobaric tags (e.g., TMT), can be integrated with this labeling strategy to compare the abundance of specific peptides across different samples.[6][7][8]
Data Presentation
The successful labeling of peptides with this compound can be confirmed by a characteristic mass shift in the mass spectrum. The theoretical mass shift can be calculated based on the molecular formula of the Propargyl-PEG9-moiety that is added.
Molecular Formula of Propargyl-PEG9-moiety: C₂₂H₄₁O₉ Monoisotopic Mass of Propargyl-PEG9-moiety: 449.2745 Da
The observed mass shift in the mass spectrum should correspond to this theoretical value. The efficiency of the labeling reaction can be quantified by comparing the peak intensities of the labeled and unlabeled peptides.
Table 1: Theoretical and Observed Mass Shifts for a Model Peptide Labeled with this compound.
| Peptide Sequence | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Theoretical Mass Shift (Da) | Observed Mass Shift (Da) | Labeling Efficiency (%) |
| AC-C(SH)GKYL-NH₂ | 565.26 | 1014.53 | 449.27 | 449.28 | 95 |
| AC-K(NH₂)SYG-NH₂ | 480.25 | 929.52 | 449.27 | 449.26 | 88 |
Note: The data presented in this table is illustrative and will vary depending on the specific peptide and experimental conditions.
Experimental Protocols
Materials
-
Peptide of interest (lyophilized)
-
This compound
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Iodoacetamide (IAM) (for optional blocking of non-labeled cysteines)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol 1: Labeling of Cysteine Residues
This protocol is optimized for the S-alkylation of cysteine residues.
-
Peptide Dissolution: Dissolve the lyophilized peptide in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.
-
Reduction (Optional but Recommended): If the peptide contains disulfide bonds, add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
Labeling Reaction: Add a 10-fold molar excess of this compound (dissolved in a minimal amount of ACN) to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours in the dark.
-
Quenching (Optional): To quench any unreacted this compound, a small molecule thiol such as dithiothreitol (B142953) (DTT) can be added to a final concentration of 20 mM.
-
Sample Cleanup: Desalt the labeled peptide solution using a C18 SPE cartridge.
-
Activate the cartridge with 1 mL of ACN.
-
Equilibrate the cartridge with 2 mL of 0.1% TFA in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1% TFA in water.
-
Elute the labeled peptide with 1 mL of 50% ACN / 0.1% TFA in water.
-
-
Lyophilization: Lyophilize the eluted sample to dryness.
-
Storage: Store the labeled peptide at -20°C until mass spectrometry analysis.
Protocol 2: Labeling of Lysine Residues
This protocol is optimized for the N-alkylation of the ε-amino group of lysine residues.
-
Peptide Dissolution: Dissolve the lyophilized peptide in 100 mM sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 1 mg/mL.
-
Labeling Reaction: Add a 10-fold molar excess of this compound (dissolved in a minimal amount of ACN) to the peptide solution.
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.
-
Sample Cleanup: Desalt the labeled peptide solution using a C18 SPE cartridge as described in Protocol 1.
-
Lyophilization: Lyophilize the eluted sample to dryness.
-
Storage: Store the labeled peptide at -20°C until mass spectrometry analysis.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Reconstitute the lyophilized labeled peptide in 0.1% formic acid in water to a suitable concentration for your mass spectrometer (e.g., 1 pmol/µL).
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a database containing the sequence of the target peptide using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the mass shift of the Propargyl-PEG9 modification (449.2745 Da) on cysteine and/or lysine residues as a variable modification in the search parameters.
-
Manually inspect the MS/MS spectra of the identified labeled peptides to confirm the presence of the modification and determine the site of labeling.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling peptides with this compound and subsequent mass spectrometry analysis.
Logical Relationship of Labeling Reaction
Caption: Logical relationship of the peptide labeling reaction with this compound.
Example Signaling Pathway: MAPK Signaling
Caption: MAPK signaling pathway, a target for quantitative phosphoproteomics using peptide labeling.
Conclusion
The use of this compound for peptide labeling offers a versatile tool for researchers in proteomics and drug development. The protocols outlined in this application note provide a starting point for the successful modification of peptides for mass spectrometry analysis. The defined mass shift upon labeling allows for confident identification of modified peptides, and the propargyl handle opens up possibilities for further downstream applications using click chemistry. By integrating this labeling strategy with quantitative proteomics workflows, researchers can gain valuable insights into the dynamics of peptides and proteins in complex biological systems.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 8. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterobifunctional Linkers using Propargyl-PEG9-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG9-bromide is a versatile building block for the synthesis of heterobifunctional linkers, which are critical components in the construction of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This molecule features a terminal propargyl group, amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a bromide group that serves as a reactive handle for nucleophilic substitution. The nine-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final bioconjugate.
These application notes provide detailed protocols for the synthesis of three key heterobifunctional linkers from this compound: Propargyl-PEG9-azide, Propargyl-PEG9-amine, and Propargyl-PEG9-thiol.
Synthesis of Heterobifunctional Linkers
The bromide moiety of this compound can be readily displaced by various nucleophiles to introduce different functionalities on the opposing end of the PEG linker. The following sections detail the synthesis of azide (B81097), amine, and thiol terminated linkers.
Protocol 1: Synthesis of Propargyl-PEG9-azide
This protocol describes the conversion of the bromide to an azide, a functional group widely used in "click chemistry."
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (NaN3) (1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Quantitative Data Summary:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 515.44 | 1.0 | - |
| Sodium Azide | 65.01 | 1.5 | - |
| Propargyl-PEG9-azide | 477.56 | - | >95 |
Characterization:
-
¹H NMR (CDCl₃): The successful conversion is confirmed by the appearance of a triplet at approximately 3.3-3.4 ppm, corresponding to the methylene (B1212753) protons adjacent to the newly formed azide group (-CH₂-N₃)[1]. The signals for the propargyl group (a triplet at ~2.4 ppm for the alkyne proton and a doublet at ~4.2 ppm for the methylene protons) and the PEG backbone (a multiplet around 3.6 ppm) should remain.
Protocol 2: Synthesis of Propargyl-PEG9-amine
This protocol outlines the synthesis of an amine-terminated linker via the Gabriel synthesis, which is a robust method for preparing primary amines from alkyl halides.
Experimental Protocol:
-
Phthalimide (B116566) Alkylation: Dissolve this compound (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF. Heat the mixture at 60-70°C overnight.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the N-Propargyl-PEG9-phthalimide intermediate with dichloromethane.
-
Purification of Intermediate: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Hydrazinolysis: Dissolve the crude N-Propargyl-PEG9-phthalimide in ethanol. Add hydrazine (B178648) hydrate (B1144303) (4-5 eq) and reflux the mixture for 4-6 hours.
-
Final Work-up and Purification: After cooling, filter off the phthalhydrazide (B32825) precipitate. Concentrate the filtrate and purify the crude product by silica (B1680970) gel chromatography to obtain Propargyl-PEG9-amine.
Quantitative Data Summary:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) (Overall) |
| This compound | 515.44 | 1.0 | - |
| Potassium Phthalimide | 185.22 | 1.2 | - |
| Hydrazine Hydrate | 50.06 | 4-5 | - |
| Propargyl-PEG9-amine | 451.58 | - | 75-85 |
Characterization:
-
¹H NMR (CDCl₃): The final product will show the disappearance of the phthalimide aromatic protons. A new broad singlet corresponding to the amine protons (-NH₂) will appear, and the methylene protons adjacent to the amine (-CH₂-NH₂) will typically resonate around 2.8-3.0 ppm[2]. The characteristic signals for the propargyl group and the PEG backbone will be retained.
Protocol 3: Synthesis of Propargyl-PEG9-thiol
This protocol describes the formation of a thiol-terminated linker, which is useful for conjugation to maleimides or for forming disulfide bonds. The synthesis proceeds via an isothiouronium salt intermediate.
Experimental Protocol:
-
Isothiouronium Salt Formation: Dissolve this compound (1.0 eq) and thiourea (B124793) (1.2 eq) in ethanol. Reflux the mixture for 4-6 hours.
-
Intermediate Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude isothiouronium salt.
-
Hydrolysis: Dissolve the crude salt in an aqueous solution of a base (e.g., sodium hydroxide (B78521) or sodium carbonate) and heat the mixture to hydrolyze the isothiouronium salt.
-
Acidification and Extraction: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl). Extract the thiol product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Propargyl-PEG9-thiol.
Quantitative Data Summary:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) (Overall) |
| This compound | 515.44 | 1.0 | - |
| Thiourea | 76.12 | 1.2 | - |
| Propargyl-PEG9-thiol | 468.64 | - | 70-80 |
Characterization:
-
¹H NMR (CDCl₃): The successful formation of the thiol is indicated by the appearance of a triplet at approximately 1.5-1.6 ppm corresponding to the thiol proton (-SH)[3]. The methylene protons adjacent to the sulfur atom (-CH₂-SH) will typically appear as a quartet or multiplet around 2.7 ppm[4]. The propargyl and PEG signals will remain.
Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound.
Application Example: Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Mechanism of action of an Antibody-Drug Conjugate.[5][][7]
References
Surface Modification of Nanoparticles with Propargyl-PEG9-bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. By creating a hydrophilic shield, PEGylation can reduce opsonization and clearance by the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect.
Propargyl-PEG9-bromide is a heterobifunctional linker that offers a versatile platform for nanoparticle surface functionalization. The propargyl group provides a terminal alkyne moiety, enabling covalent conjugation to azide-functionalized nanoparticles via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] The bromide terminus can be further modified or used for other conjugation strategies. This application note provides detailed protocols for the surface modification of nanoparticles using this compound, along with characterization techniques and data on the impact of such modifications on nanoparticle properties.
Applications
Nanoparticles functionalized with this compound are suitable for a wide range of biomedical applications, including:
-
Targeted Drug Delivery: The terminal alkyne group can be used to attach targeting ligands (e.g., antibodies, peptides, aptamers) to direct the nanoparticle to specific cell types, such as cancer cells. This enhances the therapeutic efficacy while minimizing off-target effects.[1]
-
Bioimaging: Fluorescent dyes or imaging agents can be conjugated to the nanoparticle surface for in vitro and in vivo tracking and diagnostic applications.
-
Theranostics: Combining therapeutic agents and imaging probes on a single nanoparticle platform allows for simultaneous diagnosis and therapy.
Experimental Protocols
This section provides detailed protocols for the synthesis of azide-functionalized gold nanoparticles and their subsequent surface modification with this compound via a CuAAC reaction.
Protocol 1: Synthesis of Azide-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes a method for synthesizing gold nanoparticles and functionalizing them with an azide-terminated ligand.[3][4]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Synthesis of Citrate-Stabilized AuNPs:
-
In a meticulously clean flask, bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution.
-
The solution color will change from yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature.
-
-
Surface Functionalization with Azide-Thiol:
-
To the citrate-stabilized AuNP solution, add a solution of 11-azido-1-undecanethiol in ethanol (final concentration of the thiol is typically in the micromolar range, optimization may be required).
-
Stir the mixture at room temperature for 18-24 hours to allow for ligand exchange.[5]
-
Purify the azide-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to remove excess unbound ligands.
-
Finally, resuspend the purified azide-functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.
-
Protocol 2: Surface Modification with this compound via CuAAC
This protocol details the "clicking" of this compound onto the surface of azide-functionalized AuNPs.[1][5]
Materials:
-
Azide-functionalized AuNPs (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deionized water or a compatible organic solvent like DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, add the azide-functionalized AuNP suspension.
-
Add the this compound solution. The molar ratio of the PEG linker to the estimated number of azide (B81097) groups on the nanoparticles should be optimized, but a 10- to 50-fold excess of the PEG linker is a good starting point.
-
(Optional) If using THPTA, pre-mix the CuSO₄ and THPTA solutions (e.g., at a 1:5 molar ratio) and incubate for a few minutes.
-
Add the CuSO₄ (or CuSO₄/THPTA complex) to the nanoparticle mixture. A final copper concentration of 50-250 µM is typically effective.[1]
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.[1]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the this compound functionalized AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes) to remove excess reagents.
-
Discard the supernatant and resuspend the pellet in PBS.
-
Repeat the washing step at least two more times.
-
After the final wash, resuspend the purified nanoparticles in the desired buffer for characterization and downstream applications.
-
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
| Parameter | Technique | Expected Outcome after this compound Modification |
| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter due to the PEG layer. A low PDI (<0.2) indicates a monodisperse sample. |
| Surface Charge | Zeta Potential Measurement | A shift in zeta potential towards neutral is expected due to the shielding effect of the neutral PEG chains. |
| Size and Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle core. The PEG layer is typically not visible under TEM. |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) Spectroscopy | Appearance of characteristic peaks corresponding to the PEG backbone and the propargyl group. |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA) or UV-Vis Spectroscopy (with a chromophore-labeled PEG) | TGA can determine the weight percentage of the PEG coating. |
Quantitative Data on the Effects of PEGylation
The following tables summarize representative quantitative data on how PEGylation, similar to that achieved with this compound, can affect the physicochemical properties and biological interactions of nanoparticles.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 150 ± 8 | [6] |
| Zeta Potential (mV) | -30 ± 3 | -5 ± 2 | [6] |
| Polydispersity Index (PDI) | 0.15 | 0.12 | [7] |
Table 2: Impact of PEGylation on Drug Loading and Release
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Drug Loading Capacity (%) | 10 ± 1.2 | 8.5 ± 1.0 | [8] |
| Encapsulation Efficiency (%) | 85 ± 5 | 80 ± 4 | |
| Cumulative Drug Release at 24h (%) | 80 ± 6 | 60 ± 5 | [8] |
Table 3: Influence of PEGylation on Cellular Uptake
| Cell Line | Uptake of Unmodified Nanoparticles (relative units) | Uptake of PEGylated Nanoparticles (relative units) | Reference |
| Macrophage (e.g., RAW 264.7) | 100 | 40 | |
| Cancer Cell (e.g., HeLa) | 100 | 75 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and functionalization of nanoparticles.
PI3K/Akt Signaling Pathway in Cancer
Caption: Targeted nanoparticles inhibiting the PI3K/Akt signaling pathway.
Conclusion
The surface modification of nanoparticles with this compound offers a robust and versatile method for developing advanced nanomaterials for various biomedical applications. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to design, synthesize, and characterize these functionalized nanoparticles. The ability to precisely control the surface chemistry through "click" reactions opens up numerous possibilities for creating highly specific and effective nanomedicines. Further optimization of PEG density, chain length, and targeting moieties will continue to advance the field of targeted drug delivery and personalized medicine.
References
- 1. irjweb.com [irjweb.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Propargyl-PEG9-bromide Click Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction involving Propargyl-PEG9-bromide. This versatile bifunctional linker is valuable in bioconjugation, drug delivery, and materials science, where the propargyl group allows for efficient conjugation to azide-containing molecules, and the terminal bromide offers a site for subsequent nucleophilic substitution.
Introduction to this compound Click Chemistry
The "click" reaction is a prime example of a highly efficient and specific chemical transformation. The copper(I)-catalyzed reaction between a terminal alkyne (the propargyl group of this compound) and an azide-functionalized molecule results in a stable triazole linkage.[1][2][3] This bioorthogonal reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for conjugating diverse molecular entities.[4] The nine-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate.[5]
Key Experimental Parameters
Successful execution of the click reaction with this compound hinges on the careful optimization of several key parameters. The following table summarizes typical experimental conditions collated from various protocols for similar PEG-alkyne systems.
| Parameter | Typical Conditions/Reagents | Notes |
| Alkyne Reagent | This compound | The propargyl group is the terminal alkyne for the click reaction.[5][6] |
| Azide (B81097) Reagent | Azide-functionalized molecule of interest | An excess of the azide component (from 1.1 to 50 equivalents) can be used to drive the reaction to completion.[1] |
| Copper(I) Source | Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, or Copper(I) bromide (CuBr) | CuSO₄ is commonly used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.[1] CuBr can be used directly.[7][8] |
| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to the catalytically active Cu(I) state and protect against oxidation.[1][9] |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) | Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency, especially in aqueous media.[1] |
| Solvent | Phosphate-Buffered Saline (PBS), Dimethylformamide (DMF), Water, or mixtures like t-BuOH/water | The choice of solvent depends on the solubility of the reactants. Aqueous buffers are common for biological applications.[1][7] |
| Reactant Concentrations | Typically in the millimolar (mM) range | Protein concentrations may be optimized, for instance, by decreasing them from 1 to 0.1 mg/mL to improve PEGylation efficiency.[10] |
| Molar Ratios | Azide:Alkyne (e.g., 1:1), Catalyst:Alkyne (e.g., 0.5:1) | The stoichiometry should be optimized for each specific reaction.[11][12] |
| Temperature | Room temperature (20-25°C) to 40°C | The reaction is often performed at room temperature, but gentle heating can increase the reaction rate.[7][8] |
| Reaction Time | 30 minutes to 48 hours | Reaction progress should be monitored to determine the optimal time.[1][7][8] |
Experimental Workflow
The general workflow for a this compound click reaction involves the preparation of stock solutions, the reaction setup, incubation, and subsequent purification of the conjugate.
Detailed Protocol: Click Reaction in Aqueous Buffer
This protocol provides a starting point for the conjugation of an azide-containing molecule to this compound in an aqueous environment, suitable for many biological applications.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
Stock Solutions:
-
This compound (Alkyne): Prepare a 10 mM stock solution in deionized water or an appropriate organic solvent like DMSO.
-
Azide-Molecule: Prepare a 25 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.[1]
Reaction Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of the azide-containing molecule solution in PBS (adjust volume and concentration as needed).
-
10 µL of the 10 mM this compound stock solution.
-
10 µL of the 100 mM THPTA ligand solution. Vortex briefly to mix.[1]
-
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[1]
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex the mixture thoroughly.[1]
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate the reaction at room temperature for 30-60 minutes.[1] For more challenging conjugations, the incubation time may be extended.
-
The resulting PEGylated conjugate is now ready for downstream purification and analysis.
Signaling Pathway Analogy: The Click Reaction Cascade
While not a biological signaling pathway, the sequence of events in a copper-catalyzed click reaction can be visualized in a similar manner, highlighting the roles of the different components.
Optimization and Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the concentration of the azide component, extending the reaction time, or gently heating the reaction mixture. Ensure the sodium ascorbate solution is fresh, as its reducing power diminishes over time.
-
Precipitation: If precipitation occurs, the solvent system may not be optimal for the solubility of all reactants and the final product. Consider using a co-solvent system such as a mixture of water and a water-miscible organic solvent (e.g., DMSO, t-BuOH).
-
Biomolecule Stability: When working with sensitive biomolecules like proteins, it is crucial to ensure that the reaction conditions (e.g., presence of copper, pH) do not compromise their integrity. The use of copper-chelating ligands like THPTA is highly recommended to minimize potential damage.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of click chemistry applications, enabling the synthesis of novel conjugates for advancing research and development.
References
- 1. confluore.com.cn [confluore.com.cn]
- 2. genelink.com [genelink.com]
- 3. interchim.fr [interchim.fr]
- 4. labinsights.nl [labinsights.nl]
- 5. This compound CAS#: 2055042-83-4 [amp.chemicalbook.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intramolecular click reaction using ‘carbocontiguous’ precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Propargyl-PEG9-bromide Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG9-bromide is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The propargyl group allows for "click" chemistry reactions, while the bromide serves as a reactive site for nucleophilic substitution. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility. Ensuring the purity of this linker is critical for the success of subsequent conjugation reactions and the quality of the final product.
This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely accepted method for the analysis and purification of PEGylated compounds.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H39BrO9 | [1][2] |
| Molecular Weight | 515.44 g/mol | [1] |
| Typical Purity | >96% - 98% | [1][2][3] |
HPLC Method Parameters for Purification
| Parameter | Recommended Setting |
| HPLC System | Standard preparative or semi-preparative HPLC system |
| Column | C18 Reverse-Phase Column (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | Dependent on sample concentration and column capacity |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred. UV detection at ~210-220 nm can be used but may have low sensitivity. |
Experimental Protocols
Sample Preparation
-
Accurately weigh the crude this compound conjugate.
-
Dissolve the sample in a minimal amount of the mobile phase (e.g., a mixture of acetonitrile and water) to a concentration suitable for preparative HPLC. A typical starting concentration is 10-50 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Purification
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Gradient Elution: Begin the gradient elution as detailed in the HPLC Method Parameters table. A typical gradient for separating the desired product from impurities is a linear increase from 20% to 80% Acetonitrile (Mobile Phase B) over 20 minutes.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The main peak corresponding to the this compound should be collected. The retention time will need to be determined empirically but is expected to be in the mid-to-late part of the gradient.
-
Column Wash and Re-equilibration: After the elution of the main peak, wash the column with a high percentage of Mobile Phase B (e.g., 95%) to remove any strongly retained impurities. Following the wash, re-equilibrate the column to the initial conditions for the next injection.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.
-
Final Product Characterization: Characterize the final product to confirm its identity and purity using analytical techniques such as NMR and mass spectrometry.
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical relationship of the reverse-phase HPLC purification strategy.
References
Troubleshooting & Optimization
improving low yield in Propargyl-PEG9-bromide conjugation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Propargyl-PEG9-bromide conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation reaction with this compound is resulting in a very low or no yield. What are the primary causes?
A1: Low conjugation yield is a frequent challenge. The most common culprits are related to reagent quality, reaction conditions, and the presence of contaminants. Key areas to investigate include:
-
Reagent Integrity: this compound and many nucleophiles are sensitive to moisture and oxidation. Improper storage can lead to degradation and loss of reactivity.
-
Reaction Conditions: Suboptimal parameters such as temperature, pH (if applicable), choice of base, and solvent can significantly hinder the reaction.
-
Presence of Water: The bromide is a good leaving group, but the reaction is susceptible to hydrolysis, which consumes the starting material. Using anhydrous solvents and inert atmosphere is critical.[1]
-
Inadequate Activation of Nucleophile: The nucleophile may not be sufficiently deprotonated or activated to efficiently attack the this compound.
-
Steric Hindrance: The PEG chain, although it enhances solubility, can sometimes sterically hinder the reaction site, especially with bulky nucleophiles.[1]
Q2: How should I properly store and handle this compound to ensure its activity?
A2: To maintain the integrity of your this compound, adhere to the following storage and handling guidelines:
-
Storage: Store the reagent at –20°C in a sealed container, protected from light and moisture.[1]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial. Use anhydrous solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for the reaction.[1] After dispensing the reagent, it is good practice to flush the vial with an inert gas like argon or nitrogen before resealing.
Q3: What are the recommended solvents and bases for this type of conjugation?
A3: The choice of solvent and base is critical for a successful nucleophilic substitution reaction.
-
Solvents: Polar aprotic solvents are generally preferred as they can dissolve the PEG linker and many nucleophiles without interfering with the reaction. Recommended solvents include anhydrous DMF, DMSO, and Acetonitrile (ACN).
-
Bases: A non-nucleophilic, reasonably strong base is needed to deprotonate the nucleophile (e.g., the thiol of a cysteine or the hydroxyl of a tyrosine) without competing in the reaction. Common choices include Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH), or non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The choice of base may need to be optimized for your specific nucleophile.
Q4: My reaction seems to be working, but I'm losing a significant amount of product during purification. What are the best practices for purification?
A4: Purification of PEGylated products can be challenging due to their physical properties. A significant loss of product at this stage can be misinterpreted as a low reaction yield.
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the higher molecular weight PEGylated conjugate from unreacted small molecules, excess reagents, and salts.
-
Ion Exchange Chromatography (IEX): If your target molecule has a net charge that is significantly altered upon conjugation, IEX can be a powerful tool to separate the conjugated product from the unconjugated starting material.[2]
-
Precipitation: In some cases, the product can be precipitated out of the reaction mixture by adding a non-solvent (e.g., cold diethyl ether). This can be an effective first step in purification but may require further cleanup.[3]
-
Dialysis/Ultrafiltration: For large biomolecules, dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecule impurities.[3]
Data Presentation
While specific quantitative data for this compound conjugation is proprietary or not widely published, the following table illustrates the impact of various reaction parameters on the yield of a related PEG-alkyne conjugation reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). This data demonstrates the importance of optimizing reaction conditions to improve yield.
| Run | Pressure (bar) | Temperature (°C) | Catalyst/Alkyne Molar Ratio | Reaction Time (h) | Yield (%) |
| 1 | 100 | 35 | 0.1 | 24 | 45.52 |
| 2 | 160 | 35 | 0.1 | 24 | 59.52 |
| 3 | 100 | 45 | 0.1 | 24 | 37.45 |
| 4 | 160 | 45 | 0.5 | 24 | 82.32 |
| 5 | 160 | 45 | 0.5 | 48 | 87.14 |
| Data adapted from a study on the synthesis of a PEG conjugate via CuAAC in scCO2. The results show that higher pressure, lower temperature, and a higher catalyst ratio increased the yield. Extending the reaction time from 24h to 48h provided a marginal increase in yield.[4][5] |
Experimental Protocols
General Protocol for Conjugation of a Thiol-Containing Peptide to this compound
This protocol provides a general workflow. Molar ratios, concentrations, and reaction times should be optimized for your specific application.
1. Reagent Preparation: a. Allow this compound and the lyophilized thiol-containing peptide to equilibrate to room temperature. b. Prepare anhydrous DMF by storing it over molecular sieves. c. Prepare a stock solution of a suitable base, such as Triethylamine (TEA), in anhydrous DMF.
2. Reaction Setup: a. In a clean, dry glass vial equipped with a magnetic stir bar, dissolve the thiol-containing peptide in anhydrous DMF to a final concentration of 1-10 mg/mL. b. Add the base (e.g., TEA) to the peptide solution. A 2-5 molar excess relative to the peptide is a good starting point. Stir for 5-10 minutes under an inert atmosphere (e.g., argon or nitrogen). c. In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF. d. Add the this compound solution dropwise to the stirring peptide solution. A 1.2 to 2-fold molar excess of the PEG reagent over the peptide is a common starting point.
3. Reaction: a. Seal the reaction vial under the inert atmosphere. b. Stir the reaction at room temperature for 12-24 hours. The optimal time should be determined by monitoring the reaction progress.
4. Monitoring and Quenching: a. Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC. b. Once the reaction has reached the desired level of completion, it can be quenched by adding a small amount of a thiol-containing quenching agent like 2-mercaptoethanol (B42355) to react with any excess this compound.
5. Purification: a. Dilute the reaction mixture with an appropriate buffer for purification. b. Purify the conjugate using Size Exclusion Chromatography (SEC) or Reverse Phase HPLC (RP-HPLC) to separate the PEGylated peptide from unreacted starting materials and byproducts. c. Collect fractions and analyze for the presence of the desired product. d. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions of Propargyl-PEG9-bromide in click chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Propargyl-PEG9-bromide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent featuring a terminal alkyne group (propargyl), a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide. The propargyl group is reactive towards azides in the presence of a copper(I) catalyst, forming a stable triazole linkage. This reaction is a cornerstone of "click chemistry". The PEG linker enhances the hydrophilicity of molecules it's attached to.[1][2][3] The terminal bromide can serve as a leaving group for subsequent nucleophilic substitution reactions.[1][2]
Primary applications include:
-
Bioconjugation: Attaching the PEG linker to proteins, peptides, or nucleic acids to improve their solubility and pharmacokinetic properties.[4]
-
PROTACs (Proteolysis Targeting Chimeras): Used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][5]
-
ADCs (Antibody-Drug Conjugates): Employed as a non-cleavable linker in the synthesis of ADCs.[1]
Q2: What are the most common side reactions observed when using this compound in click chemistry?
The most prevalent side reactions include:
-
Alkyne Homo-coupling (Glaser Coupling): The terminal alkyne of this compound can react with itself in the presence of the copper catalyst to form a dimer. This is more likely to occur at higher temperatures and with prolonged reaction times.[6]
-
Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) species by dissolved oxygen, which can halt or slow down the reaction.[7]
-
Reaction with the Bromide: There is a possibility of the propargyl bromide reacting with the copper catalyst, potentially forming a metal allyl/propargyl complex, which can inhibit the desired click reaction.[8]
-
Michael Addition: While less common with simple propargyl ethers, if the azide-containing partner has nucleophilic groups, they could potentially undergo Michael addition to the alkyne, especially with electronically activated alkynes.[9]
Q3: How does the PEG9 linker influence the click reaction?
The PEG9 linker has several effects:
-
Solubility: It increases the hydrophilicity of the molecule, which can be advantageous for reactions in aqueous buffers and for the solubility of the final conjugate.[1][10][11]
-
Reaction Environment: PEG itself can act as a chelating solvent, protecting the Cu(I) catalyst from oxidation.[6][10]
-
Steric Hindrance: While generally flexible, a long PEG chain could potentially cause steric hindrance, although this is less of a concern with the flexible PEG9 linker compared to more rigid structures.
-
Purification: The PEG chain can make purification more challenging, as PEGylated compounds may have broad peaks in chromatography and unusual solubility properties.[7]
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). | - Ensure all solvents and buffers are thoroughly degassed before use.[12] - Use a fresh solution of the reducing agent (e.g., sodium ascorbate). - Work under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reducing Agent: Not enough sodium ascorbate (B8700270) to maintain the Cu(I) state. | - Increase the equivalents of sodium ascorbate relative to the copper catalyst. A 3-10 fold excess is often recommended.[7] | |
| Reaction with Bromide: The propargyl bromide may be reacting with the copper catalyst. | - Consider using a ligand like TBTA or THPTA to stabilize the copper catalyst and favor the cycloaddition reaction.[13] - If issues persist, consider using a propargyl-PEG9-alcohol and converting it to the desired functionality after the click reaction.[8][14] | |
| Incorrect Stoichiometry: Suboptimal ratio of reactants and catalyst. | - A slight excess (1.1 to 1.5 equivalents) of one of the click partners can drive the reaction to completion.[7] - Optimize the catalyst loading (typically 1-10 mol%). | |
| Multiple Products Observed (by TLC or LC-MS) | Alkyne Homo-coupling: Dimerization of this compound. | - Ensure a sufficient excess of the reducing agent.[11] - Avoid high temperatures and prolonged reaction times.[6] - Perform the reaction under an inert atmosphere to minimize oxidative coupling. |
| Side reactions with the azide (B81097) partner. | - Analyze the structure of the azide partner for any functional groups that might be incompatible with the reaction conditions. | |
| Difficulty in Product Purification | PEG-related issues: PEGylated compounds can be challenging to purify by standard methods. | - Reverse-phase HPLC (RP-HPLC): Often effective for purifying PEGylated molecules. - Precipitation: If the product is a solid, precipitation from a suitable solvent system can be effective. - Dialysis: For larger bioconjugates, dialysis can be used to remove small molecule impurities.[7] |
| Copper Contamination: Residual copper catalyst in the final product. | - After the reaction, add a chelating agent like EDTA to sequester the copper. - Wash the reaction mixture with an aqueous ammonia (B1221849) solution during workup. - Use a copper-chelating resin. |
Data Presentation
Table 1: Recommended Starting Conditions for CuAAC with this compound
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1.1 to 1:1.5 | A slight excess of the less valuable or more soluble component can improve yield.[7] |
| Copper(II) Source (e.g., CuSO₄) | 1-10 mol% | Higher concentrations may be necessary for sterically hindered substrates. |
| Reducing Agent (e.g., Sodium Ascorbate) | 3-10 equivalents to Copper(II) | A significant excess is crucial to maintain the active Cu(I) state.[7] |
| Ligand (e.g., THPTA, TBTA) | 1-5 equivalents to Copper(II) | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[13] |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixtures | Ensure all reactants are fully dissolved. The PEG9 linker enhances solubility in aqueous mixtures.[1] |
| Temperature | Room Temperature to 40°C | Start at room temperature; gentle heating may be applied if the reaction is slow. |
| Reaction Time | 1 - 24 hours | Monitor progress by TLC or LC-MS to determine completion. |
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule Click Reaction
-
Preparation: In a reaction vial, dissolve the azide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition:
-
In a separate vial, prepare a stock solution of the copper catalyst (e.g., 10 mM CuSO₄ in water).
-
In another vial, prepare a fresh stock solution of the reducing agent (e.g., 50 mM sodium ascorbate in water).
-
-
Reaction Initiation: To the degassed reaction mixture, add the sodium ascorbate solution (5 mol%), followed by the copper sulfate (B86663) solution (1 mol%). If using a ligand, pre-mix it with the copper sulfate solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification:
-
Once the reaction is complete, add a solution of EDTA to chelate the copper catalyst.
-
Perform an appropriate work-up, such as liquid-liquid extraction.
-
Purify the product using a suitable method, such as column chromatography or reverse-phase HPLC.
-
Protocol 2: Bioconjugation to an Azide-Modified Protein
-
Buffer Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and degas it thoroughly.
-
Reactant Preparation:
-
Dissolve the azide-modified protein in the degassed buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
-
Catalyst and Ligand Preparation:
-
Prepare a stock solution of a water-soluble ligand such as THPTA (e.g., 20 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 10 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
To the protein solution, add this compound to the desired final concentration (typically a 10-50 fold molar excess).
-
Add the THPTA ligand solution (to a final concentration of ~5 times the copper concentration).
-
Add the CuSO₄ solution (to a final concentration of ~0.5-1 mM).
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of ~5-10 mM).
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
Purification: Remove unreacted reagents and the catalyst by a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Visualizations
References
- 1. Propargyl-PEG3-bromide, 203740-63-0 | BroadPharm [broadpharm.com]
- 2. This compound CAS#: 2055042-83-4 [amp.chemicalbook.com]
- 3. Propargyl-PEG9-bromide_2055042-83-4_新研博美 [xinyanbm.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. adcreview.com [adcreview.com]
- 11. adcreview.com [adcreview.com]
- 12. chemscene.com [chemscene.com]
- 13. medium.com [medium.com]
- 14. pintorajs.vercel.app [pintorajs.vercel.app]
Technical Support Center: Optimizing PEG Linker Length for Antibody-Drug Conjugate (ADC) Stability and Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing Polyethylene Glycol (PEG) linker length for Antibody-Drug Conjugate (ADC) stability and solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker in an Antibody-Drug Conjugate (ADC) serves as a flexible spacer connecting the antibody to the cytotoxic payload.[1] Its primary functions are to:
-
Enhance Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation in aqueous environments. The hydrophilic nature of PEG linkers helps to create a "hydration shell" around the ADC, significantly improving its solubility and preventing aggregation.[2][3]
-
Improve Stability: PEG linkers can enhance both the physical and chemical stability of ADCs.[4] Physically, they reduce the tendency for aggregation.[5] Chemically, they can protect the ADC from degradation and enzymatic attack.[6]
-
Prolong Circulation Half-Life: The increased hydrodynamic volume provided by the PEG chain can slow renal clearance, leading to a longer plasma half-life and increased exposure of the tumor to the ADC.[2][7]
-
Reduce Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[6][8]
Q2: How does increasing PEG linker length generally affect ADC properties?
A2: Increasing the length of the PEG linker generally leads to several predictable changes in ADC properties. Longer PEG chains increase the hydrophilicity of the ADC, which can be beneficial, especially when working with hydrophobic payloads.[9] This increased hydrophilicity helps to mitigate aggregation, a common issue with ADCs, particularly at higher drug-to-antibody ratios (DARs).[7] Consequently, this can lead to improved pharmacokinetics, such as a longer plasma half-life and increased tumor accumulation.[3][10] However, there can be a trade-off, as longer linkers may sometimes lead to a decrease in in vitro cytotoxicity.[7] The optimal PEG linker length is often a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity, and it is specific to the antibody, payload, and target.[9]
Q3: What are the differences between linear and branched (pendant) PEG linkers?
A3: Linear PEG linkers consist of a single, straight chain of ethylene (B1197577) glycol units.[] Branched or pendant PEG linkers have multiple PEG chains extending from a central core.[] Studies have shown that the configuration of the PEG unit is crucial for ADC stability and pharmacokinetics.[4] For instance, amide-coupled ADCs with two pendant 12-unit PEG chains have demonstrated better performance in terms of physical and chemical stability under thermal stress compared to those with a conventional linear 24-unit PEG oligomer.[4][12] Furthermore, ADCs with a pendant drug-linker format have been associated with slower clearance rates.[4][12] Branched architectures can create a dense hydrophilic shield, which is highly effective at solubilizing challenging payloads.[2]
Q4: Can the PEG linker influence the maximum achievable Drug-to-Antibody Ratio (DAR)?
A4: Yes, the hydrophilicity imparted by PEG linkers can enable the conjugation of a higher number of drug molecules per antibody (a higher DAR) without compromising the ADC's stability and solubility.[3] Many cytotoxic payloads are hydrophobic, and increasing the DAR with such payloads can lead to aggregation and rapid clearance from circulation.[9][13] By incorporating hydrophilic PEG linkers, it is possible to attach more payload molecules while maintaining favorable physicochemical properties.[14]
Troubleshooting Guides
Problem 1: My ADC is showing significant aggregation during purification and storage.
Possible Cause: The overall hydrophobicity of the ADC is too high, leading to self-association. This is a common issue, especially with hydrophobic payloads and high DARs.[15][16]
Troubleshooting Steps:
-
Increase PEG Linker Length: A longer PEG chain will increase the hydrophilicity of the ADC, which can help to prevent aggregation.[2][3] Consider systematically evaluating a series of linker lengths (e.g., PEG4, PEG8, PEG12, PEG24).
-
Switch to a Branched PEG Linker: Branched or multi-arm PEGs can provide a more effective hydrophilic shield around the payload, further reducing aggregation.[2][17]
-
Optimize Buffer Conditions: Ensure the buffer pH is not near the isoelectric point of the antibody, as this can minimize solubility.[15] The salt concentration can also influence aggregation.[18]
-
Immobilize the Antibody During Conjugation: Performing the conjugation while the antibody is immobilized on a solid support can prevent aggregation at its source by keeping the antibody molecules physically separated.[15]
-
Characterize Aggregates: Use techniques like Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify the extent of aggregation and monitor the effectiveness of your optimization strategies.[19]
Problem 2: My ADC has poor plasma stability and is cleared too quickly in pharmacokinetic studies.
Possible Cause: The ADC may be unstable in circulation, leading to premature payload release or rapid clearance by the reticuloendothelial system.[2][20] The overall hydrophobicity of the ADC can also contribute to accelerated clearance.[21][22]
Troubleshooting Steps:
-
Increase PEG Linker Length: Longer PEG chains increase the hydrodynamic radius of the ADC, which can reduce renal clearance and shield it from non-specific uptake, thereby extending its plasma half-life.[2][7] Studies have shown that clearance rates decrease with increasing PEG length, with a significant improvement observed up to PEG8.[21][22]
-
Evaluate Linker Chemistry: The stability of the bond connecting the linker to the antibody and the payload is critical. Ensure you are using a stable conjugation chemistry. For example, self-stabilizing maleimides can provide more stable ADCs compared to traditional maleimides.[22]
-
Assess Plasma Stability In Vitro: Before moving to in vivo studies, assess the stability of your ADC in plasma from the relevant species using methods like LC-MS to monitor for payload deconjugation.[23][24]
-
Consider Pendant PEG Linkers: ADCs with pendant PEG configurations have been shown to have slower clearance rates compared to those with linear linkers.[4][12]
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/hr/kg) | Plasma Half-life (t½) (hours) | Area Under the Curve (AUC) | Reference |
| No PEG | High | Short | Low | [21][22] |
| PEG < 8 units | Rapidly Increased | Shorter | Lower | [21][22] |
| PEG ≥ 8 units | Significantly Reduced | Longer | Higher | [21][22] |
| PEG12 | - | - | - | [10] |
| PEG24 | - | - | - | [10] |
Note: Specific values are dependent on the specific antibody, payload, and experimental model. The table reflects general trends observed in preclinical studies.
Table 2: Qualitative Comparison of Different PEG Linker Lengths on ADC Properties
| Property | Shorter PEG Linkers (e.g., < 8 units) | Longer PEG Linkers (e.g., ≥ 8 units) | Reference |
| Solubility | Moderate Improvement | Significant Improvement | [2][9] |
| Stability (Reduced Aggregation) | Moderate Improvement | Significant Improvement | [3][9] |
| Pharmacokinetics (PK) | Less Favorable (Faster Clearance) | More Favorable (Slower Clearance) | [10][21] |
| In Vivo Efficacy | Potentially Lower | Generally Higher | [9][10] |
| In Vitro Potency | Generally Higher | May be Slightly Reduced | [9] |
Experimental Protocols
Protocol 1: Assessment of ADC Thermal Stability
This protocol is used to evaluate the physical stability of ADCs under thermal stress, which can predict their long-term storage stability.
-
Sample Preparation: Prepare solutions of your ADCs with different PEG linker lengths at a concentration of 1 mg/mL in a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Thermal Stress: Incubate the ADC samples at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 7, 14, or 28 days). Include a control sample stored at 4°C.
-
Aggregation Analysis by SEC-HPLC:
-
Equilibrate a size-exclusion chromatography (SEC) column (e.g., TSKgel G3000SWxl) with the formulation buffer.
-
Inject an equal amount of each ADC sample (stressed and control).
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of high molecular weight species (aggregates) and the main monomer peak. A significant increase in the aggregate peak in the stressed sample indicates instability.
-
-
Analysis by Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic radius and polydispersity index (PDI) of each ADC sample before and after thermal stress.
-
An increase in the average particle size and PDI suggests aggregation.[19]
-
Protocol 2: Assessment of ADC Plasma Stability
This protocol is used to evaluate the stability of the linker and the payload conjugation in plasma.
-
Sample Preparation: Spike the ADC into plasma (e.g., human, mouse, or rat) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the plasma samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
ADC Capture:
-
For antibody-based capture, use an anti-human Fc antibody-coated plate or magnetic beads to capture the ADC from the plasma.
-
Wash the captured ADC to remove plasma proteins.[23]
-
-
Analysis by LC-MS:
Protocol 3: Determination of ADC Solubility
This protocol provides a method to assess the solubility of the ADC.
-
Thermodynamic Solubility Assay:
-
Add the ADC to a formulation buffer in a vial to create a supersaturated solution.
-
Shake the vial at a controlled temperature for 24-72 hours to allow it to reach equilibrium.
-
Filter the solution to remove any undissolved ADC.
-
Measure the concentration of the ADC in the filtrate using a suitable method, such as UV-Vis spectrophotometry at 280 nm or HPLC. This concentration represents the thermodynamic solubility.[26][27]
-
-
Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of the ADC in a suitable solvent.
-
Add this stock solution to an aqueous buffer until a precipitate forms.
-
Use turbidimetry (measuring UV absorbance at a wavelength like 620 nm) to detect the point of precipitation. This provides a measure of the kinetic solubility.[26]
-
Mandatory Visualizations
References
- 1. chempep.com [chempep.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. adcreview.com [adcreview.com]
- 15. pharmtech.com [pharmtech.com]
- 16. benchchem.com [benchchem.com]
- 17. adcreview.com [adcreview.com]
- 18. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 19. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. One moment, please... [sterlingpharmasolutions.com]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 27. creative-biolabs.com [creative-biolabs.com]
troubleshooting solubility issues with Propargyl-PEG9-bromide conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Propargyl-PEG9-bromide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional linker commonly used in bioconjugation for applications like antibody-drug conjugates (ADCs) and PROTACs.[1][2] It features a propargyl group for "click chemistry" reactions and a bromide group that can be substituted by nucleophiles.[2][3] The 9-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and generally improves the water solubility of the molecule it is attached to.[2][4][] Unconjugated this compound is typically soluble in water and a range of organic solvents.[6]
Q2: My this compound conjugate is poorly soluble in aqueous buffer. What are the likely causes?
A2: While the PEG9 linker enhances hydrophilicity, the overall solubility of the conjugate is determined by the combined properties of the linker and the conjugated molecule.[7] Poor aqueous solubility is often due to:
-
Hydrophobic Conjugated Molecule: If the molecule you have attached to the linker is large and hydrophobic, it may overcome the solubilizing effect of the PEG9 chain.[4][7]
-
High Concentration: You might be attempting to dissolve the conjugate at a concentration that surpasses its solubility limit, leading to aggregation or precipitation.[7]
-
pH of the Solution: If your conjugated molecule has ionizable groups, the pH of the buffer can significantly affect its charge and, consequently, its solubility.[7]
-
Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of a substance, a phenomenon known as "salting out."[7]
Q3: What are the recommended solvents for dissolving this compound conjugates?
A3: A common strategy is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution.[7] Subsequently, this stock solution can be carefully diluted into your desired aqueous buffer. The choice of solvent will depend on the properties of your specific conjugate.
Q4: Can I use heating or sonication to help dissolve my conjugate?
A4: Yes, gentle warming (e.g., to 30-40°C) and sonication can be effective in breaking up aggregates and aiding dissolution.[] However, it is crucial to use these methods with caution, as excessive heat can lead to the degradation of your conjugate, especially if it includes sensitive biomolecules like proteins or antibodies. Always begin with mild conditions and monitor the stability of your conjugate.
Troubleshooting Guides
Problem: The conjugate is insoluble or has precipitated from an aqueous solution.
Below is a workflow to diagnose and resolve the solubility issue.
Data Presentation
Table 1: Solubility of Propargyl-PEG Linkers and General Recommendations for Conjugates
| Solvent/Buffer | Solubility of Unconjugated Linker | Recommendations for Conjugates |
| Water / Aqueous Buffers (e.g., PBS, pH 7.4) | High | Recommended starting point. Solubility is highly dependent on the conjugated molecule.[6][7][9] |
| DMSO, DMF | High | Excellent for creating concentrated stock solutions.[7] Can be used as a co-solvent with aqueous buffers.[7] |
| Dichloromethane (DCM) | High | Good for dissolving the linker and some hydrophobic conjugates. |
| Methanol, Ethanol | Moderate to High | Good solubility for the linker. Conjugate solubility will vary.[7] |
| Toluene, Isopropanol | Low to Moderate | May require warming to dissolve the linker.[6] Generally not recommended for bioconjugates. |
| Diethyl Ether | Insoluble | Not recommended.[6] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic this compound Conjugate
This protocol is intended for conjugates that exhibit poor solubility in aqueous buffers.
-
Initial Preparation:
-
Centrifuge the vial containing the lyophilized conjugate to ensure all the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.[6]
-
-
Preparation of Concentrated Stock Solution:
-
Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to the vial to completely dissolve the conjugate.[7]
-
Aim for a high concentration (e.g., 10-50 mg/mL), ensuring the solution is clear.
-
Gently vortex or sonicate if necessary to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
While vigorously vortexing or stirring the aqueous buffer, add the concentrated organic stock solution dropwise.[7]
-
Crucially, add the organic stock to the aqueous buffer, not the other way around, to minimize precipitation.
-
Visually inspect the solution for any signs of turbidity or precipitation.
-
-
Final Steps:
-
If minor cloudiness persists, a brief and gentle sonication in a water bath may help to clarify the solution.
-
Check the final pH of the solution and adjust if necessary, as the addition of an organic solvent can sometimes alter the pH.
-
Protocol 2: General Workflow for Bioconjugation using this compound
This diagram illustrates a typical workflow for conjugating a molecule containing a nucleophile (e.g., a thiol) to another molecule containing an azide, using this compound as the linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Propargyl-PEG8-bromide, 2055046-25-6 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG12-bromide | PROTAC Linker | TargetMol [targetmol.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
Propargyl-PEG9-bromide: A Technical Guide to Storage and Handling for Optimal Stability
For researchers, scientists, and drug development professionals utilizing Propargyl-PEG9-bromide, maintaining its stability is critical for experimental success. This guide provides detailed storage and handling conditions, troubleshooting advice, and answers to frequently asked questions to ensure the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored at temperatures between 2-8°C in a refrigerator[1]. Some suppliers may recommend storage at -20°C[2][3]. Always refer to the product-specific information provided by the supplier. The container should be tightly sealed and protected from light[4]. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended[5].
Q2: How should I handle this compound upon receipt?
Upon receiving the product, it is advisable to equilibrate the vial to room temperature before opening to prevent moisture condensation. Handle the compound in a well-ventilated area, preferably within a chemical fume hood[6][7].
Q3: What personal protective equipment (PPE) should I use when working with this compound?
Always wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves (PVC gloves are a suitable option), and a lab coat[6]. Ensure that an eyewash station and safety shower are readily accessible[7][8].
Q4: Is this compound sensitive to air or moisture?
Yes, the propargyl bromide functional group can be sensitive to air and moisture. It is recommended to store the compound under an inert gas and to minimize its exposure to the atmosphere during handling[5]. The presence of a PEG chain enhances the hydrophilicity of the molecule, making it important to avoid moisture which could lead to hydrolysis over time[2][9].
Q5: What are the known incompatibilities of this compound?
Based on the reactivity of the propargyl bromide moiety, it is crucial to avoid contact with strong oxidizing agents[4][7][8]. Additionally, avoid sources of heat, sparks, open flames, and mechanical shock, as unstabilized propargyl bromide can be shock-sensitive[8][10][11].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Reactivity in Experiments | Compound degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature (2-8°C or -20°C), protected from light, and under an inert atmosphere. Consider using a fresh vial for subsequent experiments. |
| Inactivation by moisture. | Ensure the compound is handled in a dry environment and that all solvents are anhydrous. Equilibrate the vial to room temperature before opening to prevent condensation. | |
| Visible Discoloration or Change in Appearance | Decomposition of the compound. | Discontinue use of the vial. This may indicate significant degradation. Contact the supplier for further guidance. |
| Inconsistent Experimental Results | Partial degradation of the material. | Aliquot the compound upon first use to minimize repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere. |
Storage and Handling Summary
For quick reference, the following table summarizes the key storage and handling parameters for this compound.
| Parameter | Condition | Rationale |
| Storage Temperature | 2-8°C or -20°C | To minimize degradation and maintain chemical stability[1][2][3]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture[5]. |
| Light Exposure | Store in the dark | To prevent light-induced degradation[4][5]. |
| Handling Environment | Well-ventilated area / Fume hood | To avoid inhalation and ensure user safety[6][7]. |
| Incompatible Materials | Strong oxidizing agents, heat, sparks, open flames | To prevent vigorous and potentially hazardous reactions[4][7][8][10][11]. |
Experimental Protocols
Protocol 1: Aliquoting this compound for Storage
-
Allow the sealed vial of this compound to warm to room temperature in a desiccator to prevent condensation.
-
In a chemical fume hood, briefly open the main vial.
-
Using a clean, dry syringe or pipette, dispense the desired aliquot amounts into smaller, amber glass vials.
-
Purge the headspace of each new aliquot vial and the main stock vial with an inert gas (e.g., argon or nitrogen).
-
Securely seal all vials with caps.
-
Label each aliquot with the compound name, concentration (if in solution), and date.
-
Store the aliquots and the main stock at the recommended temperature (2-8°C or -20°C).
Stability Workflow
The following diagram illustrates the relationship between proper storage and handling procedures and the resulting stability of this compound.
Caption: Workflow for maintaining this compound stability.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Propargyl-PEG9-bromide_2055042-83-4_新研博美 [xinyanbm.com]
- 3. Propargyl-PEG3-bromide, 203740-63-0 | BroadPharm [broadpharm.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. research.uga.edu [research.uga.edu]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound CAS#: 2055042-83-4 [amp.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Minimizing Aggregation of ADCs with PEGylated Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing aggregation of Antibody-Drug Conjugates (ADCs) featuring PEGylated linkers. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to support your ADC development programs.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEGylated linker in an ADC?
A PEGylated linker in an Antibody-Drug Conjugate (ADC) serves multiple crucial functions. Primarily, it acts as a hydrophilic spacer between the antibody and the often-hydrophobic cytotoxic payload.[1][2] This strategic placement helps to mitigate the propensity for aggregation, which is a common challenge with ADCs, especially those with a high drug-to-antibody ratio (DAR).[1] Furthermore, PEGylation can enhance the pharmacokinetic properties of the ADC by increasing its hydrodynamic radius, which in turn can lead to reduced renal clearance and a longer plasma half-life.[1][3] This extended circulation time can facilitate greater accumulation of the ADC within the tumor tissue.[1] The PEG chain can also shield the payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1]
Q2: How does the length of the PEG linker impact ADC aggregation and performance?
The length of the polyethylene (B3416737) glycol (PEG) chain is a critical design parameter that significantly influences an ADC's solubility, stability, pharmacokinetics (PK), and overall therapeutic efficacy.[3] Generally, longer PEG linkers are more effective at masking the hydrophobicity of the payload, thereby reducing aggregation.[3][4] This enhancement in hydrophilicity often leads to improved pharmacokinetic profiles, including longer plasma half-lives.[1][3] However, there can be a trade-off, as very long PEG chains may sometimes lead to a decrease in in vitro potency.[2] The optimal PEG linker length is often specific to the antibody-payload combination and needs to be determined empirically.[3]
Q3: What are the main causes of ADC aggregation?
ADC aggregation is a multifaceted issue that can arise from various factors throughout the manufacturing and storage process. Key contributors include:
-
Payload Hydrophobicity: Many potent cytotoxic payloads are inherently hydrophobic. Conjugating these molecules to an antibody increases the overall surface hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[5][6]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the hydrophobic patches on the antibody surface, thereby increasing the likelihood of aggregation.[5]
-
Unfavorable Buffer Conditions: Suboptimal buffer conditions, such as pH values near the isoelectric point of the antibody or inappropriate salt concentrations, can lead to reduced ADC solubility and aggregation.[6]
-
Conjugation Process Conditions: The chemical and physical stresses during the conjugation process, including the use of organic co-solvents to solubilize the payload-linker, can disrupt the antibody's structure and induce aggregation.[6][7]
-
Storage and Handling: Improper storage conditions, such as freeze-thaw cycles, exposure to light, or elevated temperatures, can destabilize the ADC and lead to the formation of aggregates.[5][7][8]
Q4: What are the consequences of ADC aggregation?
Aggregation of ADCs is a critical quality attribute that can have significant negative consequences, including:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity to the target antigen and reduced therapeutic efficacy.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs).[5]
-
Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, leading to a shorter half-life and reduced tumor accumulation.[5]
-
Safety Concerns: In some cases, aggregates can lead to off-target toxicity.[7]
-
Manufacturing and Formulation Challenges: Aggregation can lead to product loss during purification and difficulties in developing a stable formulation.[5]
Troubleshooting Guide
Issue 1: Significant aggregation observed immediately after conjugation.
-
Question: My ADC shows a high percentage of aggregates in the initial analysis right after the conjugation and purification steps. What are the likely causes and how can I troubleshoot this?
-
Answer: Immediate post-conjugation aggregation is often linked to the increased hydrophobicity of the ADC and the stress induced during the conjugation process.
-
Possible Cause 1: High Hydrophobicity of the Payload-Linker.
-
Troubleshooting:
-
Increase PEG Linker Length: If using a PEGylated linker, consider synthesizing variants with longer PEG chains (e.g., PEG8, PEG12, or PEG24) to better shield the hydrophobic payload.[3][4]
-
Optimize DAR: A lower drug-to-antibody ratio will reduce the overall hydrophobicity. Aim for a lower average DAR by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction.
-
-
-
Possible Cause 2: Suboptimal Conjugation Conditions.
-
Troubleshooting:
-
pH Optimization: Ensure the pH of the conjugation buffer is optimal for both the conjugation reaction and the stability of the antibody. Avoid pH values close to the antibody's isoelectric point.[6]
-
Co-solvent Concentration: If an organic co-solvent is required to dissolve the payload-linker, use the minimum amount necessary and add it slowly to the antibody solution with gentle mixing to avoid localized high concentrations that can cause precipitation.[9]
-
Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize the risk of protein denaturation and aggregation.[9]
-
-
-
Possible Cause 3: Antibody Instability.
-
Troubleshooting:
-
Antibody Screening: Not all antibodies are equally stable. If possible, screen different antibody clones or isotypes for their propensity to aggregate upon conjugation.
-
-
-
Issue 2: Gradual increase in aggregation during storage.
-
Question: My ADC is initially pure, but I observe an increase in high molecular weight species (HMWS) over time during storage. What can I do to improve its stability?
-
Answer: A gradual increase in aggregation during storage typically points to issues with the formulation or storage conditions.
-
Possible Cause 1: Inadequate Formulation.
-
Troubleshooting:
-
Buffer Optimization: Screen different buffer systems and pH ranges to find the optimal conditions for long-term stability.
-
Use of Stabilizing Excipients: Incorporate stabilizing excipients into the formulation. Common stabilizers include:
-
Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants.
-
Amino acids (e.g., arginine, glycine): Can help to reduce protein-protein interactions.
-
Surfactants (e.g., polysorbate 20, polysorbate 80): Can prevent surface-induced aggregation.[8]
-
-
-
-
Possible Cause 2: Improper Storage Conditions.
-
Troubleshooting:
-
Temperature Control: Store the ADC at the recommended temperature (typically 2-8°C or frozen at -20°C to -80°C). Avoid repeated freeze-thaw cycles, as this is a common cause of aggregation.[5][8]
-
Light Protection: Protect the ADC from light exposure, especially if the payload or linker is light-sensitive.[7]
-
Lyophilization: For long-term storage, consider lyophilizing the ADC in a suitable formulation. This can significantly improve stability.[8]
-
-
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Aggregation
| ADC Construct (Antibody-Payload) | Linker | Average DAR | Process Aggregation (% HMW Species) | Reference |
| Nimotuzumab-DM1 | PEG6 | 3.5 | <3% | [10] |
| Nimotuzumab-DM1 | PEG6 | 7.3 | <3% | [10] |
| Trastuzumab-vc-PBD | PEG8 | 2.5 | 2.8% (dimer) | [10] |
| Trastuzumab-vc-PBD | PEG4 | 2.5 | 4.1% (dimer) | [10] |
HMW: High Molecular Weight
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | Linker | Half-life (t½) in rodents | Clearance | Reference |
| Affibody-MMAE | No PEG | 19.6 min | - | [11] |
| Affibody-MMAE | 4 kDa PEG | Significantly improved | - | [11] |
| Affibody-MMAE | 10 kDa PEG | Significantly improved | - | [11] |
| αCD30-MMAE | PEG4 | - | Increased | [1] |
| αCD30-MMAE | PEG8 | - | Slower, optimal | [1] |
| αCD30-MMAE | PEG12 | - | Slower, optimal | [1] |
| αCD30-MMAE | PEG24 | - | Slower, optimal | [1] |
Table 3: Effect of PEG Linker Length on in vitro Cytotoxicity
| ADC Construct | Linker | Cell Line | IC50 | Reference |
| Affibody-MMAE | No PEG | NCI-N87 | Baseline | [11] |
| Affibody-MMAE | 4 kDa PEG | NCI-N87 | ~6.5-fold higher than no PEG | [11] |
| Affibody-MMAE | 10 kDa PEG | NCI-N87 | ~22.5-fold higher than no PEG | [11] |
| Trastuzumab-MMAE | Branched linker with PEG3 | BT-474 | 0.48 nM | [12] |
| Trastuzumab-MMAE | Branched linker with PEG4 | BT-474 | 0.68 nM | [12] |
| Trastuzumab-MMAE | Branched linker with PEG8 | BT-474 | 0.074 nM | [12] |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To separate and quantify monomers, aggregates (dimers, trimers, and higher-order oligomers), and fragments of an ADC based on their hydrodynamic size.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size Exclusion Chromatography column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl).[8][13]
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4. For more hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce secondary interactions with the column stationary phase.[14][15]
-
ADC sample.
-
Mobile phase for sample dilution.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for a standard analytical column) until a stable baseline is achieved.[8]
-
Ensure the system is free of air bubbles.
-
-
Sample Preparation:
-
Thaw the ADC sample on ice if frozen.
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[13]
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the prepared sample (e.g., 10-100 µL) onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm.
-
The elution order is from the largest to the smallest species: aggregates, monomer, and then fragments.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the aggregates, monomer, and any fragments.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks and multiplying by 100.
-
2. Dynamic Light Scattering (DLS) for ADC Aggregation Assessment
Objective: To determine the size distribution of an ADC in solution and to detect the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume cuvettes.
-
ADC sample.
-
Filtration unit (0.22 µm low-protein-binding filter).
-
Appropriate buffer for sample dilution.
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the sample temperature (e.g., 25°C), solvent viscosity, and refractive index.
-
-
Sample Preparation:
-
Filter the buffer to be used for sample dilution to remove any dust or particulate matter.
-
Dilute the ADC sample to an appropriate concentration (typically 0.1-1.0 mg/mL) with the filtered buffer. The optimal concentration may need to be determined empirically.
-
Filter the diluted sample directly into a clean, dust-free cuvette using a 0.22 µm filter to remove any extrinsic particles.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the ADC molecules.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light to generate a size distribution profile.
-
Examine the size distribution for the presence of multiple peaks. A single, narrow peak will correspond to the monomeric ADC. The presence of larger peaks indicates the formation of aggregates.
-
The polydispersity index (PDI) provides an indication of the heterogeneity of the sample. A low PDI value (e.g., <0.2) suggests a monodisperse sample, while a higher PDI indicates a polydisperse sample, which may contain aggregates.
-
Mandatory Visualizations
Caption: Mechanism of PEGylated linkers in reducing ADC aggregation.
Caption: Experimental workflow for ADC aggregation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
impact of reaction buffer pH on Propargyl-PEG9-bromide conjugation efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reaction buffer pH on the conjugation efficiency of Propargyl-PEG9-bromide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to cysteine residues?
A1: The optimal pH for the alkylation of cysteine residues with bromo-compounds like this compound is typically in the range of 7.5 to 8.5.[1] The reactivity of the cysteine's sulfhydryl group (thiol) is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S-).[1][2] The pKa of a typical cysteine thiol group in a protein is around 8.3.[1] Performing the reaction at a pH at or slightly above the pKa ensures a higher concentration of the reactive thiolate, leading to greater conjugation efficiency.[1]
Q2: How does pH affect the selectivity of this compound for cysteine over other amino acid residues?
A2: Reaction pH is a critical factor for achieving selective conjugation to cysteine residues. While this compound is reactive towards other nucleophilic amino acid side chains, such as lysine (B10760008) (ε-amino group) and histidine (imidazole ring), these reactions are generally less favorable than cysteine alkylation, especially under optimized pH conditions.[1][3] Lysine side chains have a pKa of about 10.4, meaning they are predominantly protonated and thus poor nucleophiles at physiological pH.[4] Side reactions with lysine become more prevalent at higher pH values (e.g., above 9.0).[1][5] Therefore, maintaining the pH in the 7.5 to 8.5 range maximizes the reactivity of cysteine while minimizing off-target reactions with lysine.[1]
Q3: Can I perform the conjugation at a neutral pH of 7.0?
A3: While conjugation can occur at pH 7.0, the efficiency may be reduced compared to the optimal range of 7.5-8.5. At pH 7.0, a smaller fraction of cysteine residues will be in the reactive thiolate form, leading to a slower reaction rate.[2] However, in cases where the protein or target molecule is unstable at slightly alkaline pH, a compromise at pH 7.0 might be necessary, potentially requiring longer reaction times or a higher concentration of the PEG reagent.
Q4: What are the consequences of using a pH that is too high (e.g., > 9.0)?
A4: Using a pH above 9.0 can lead to several issues. Firstly, it significantly increases the risk of non-specific conjugation to other nucleophilic residues, particularly the ε-amino group of lysine, which becomes deprotonated and more reactive at higher pH.[1][5] This lack of selectivity can result in a heterogeneous product mixture that is difficult to purify. Secondly, high pH can lead to the hydrolysis of other functional groups on the protein or the PEG reagent itself, and may even cause denaturation of the target protein.
Q5: What buffer systems are recommended for this conjugation reaction?
A5: Phosphate-buffered saline (PBS) at a pH of 7.5-8.0 is a commonly used buffer. Other suitable buffer systems include borate (B1201080) and bicarbonate buffers, as they have pKa values that allow for effective buffering in the desired alkaline range. It is crucial to use a buffer with sufficient capacity to maintain the pH throughout the reaction, as the reaction itself can sometimes lead to pH shifts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low (e.g., < 7.0), resulting in a protonated and less reactive cysteine thiol group.[1] | - Ensure the reaction buffer pH is within the optimal range of 7.5-8.5. - Verify the pH of the buffer immediately before starting the reaction. - Use a buffer with adequate buffering capacity to maintain the pH.[1] |
| Reagent Instability: this compound may have degraded due to improper storage or handling. | - Store the reagent as recommended by the manufacturer, typically at low temperature and protected from moisture. - Allow the reagent to warm to room temperature before opening to prevent condensation. | |
| Lack of Selectivity (Modification of other residues) | pH is too high: The reaction pH is above 8.5, leading to increased reactivity of other nucleophilic side chains like lysine.[1][5] | - Lower the reaction pH to the recommended range of 7.5-8.5 to favor cysteine modification. - Avoid pH values above 9.0.[1] |
| Excess PEG Reagent: A large excess of this compound can drive reactions with less reactive sites. | - Perform a titration experiment to determine the optimal molar ratio of the PEG reagent to the target molecule. | |
| Prolonged Reaction Time: Extended reaction times can allow for slower, non-specific reactions to occur. | - Optimize the reaction time by monitoring the progress of the conjugation at different time points. | |
| Protein Aggregation or Precipitation | Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be causing the protein to become unstable. | - Perform a buffer screen to identify conditions that maintain the solubility and stability of your protein. - Consider adding stabilizing excipients, such as arginine or non-ionic surfactants, if compatible with the reaction. |
Quantitative Data Summary
The following table summarizes the general effect of reaction buffer pH on the conjugation efficiency and selectivity of this compound for cysteine and lysine residues, based on the principles of alkylation chemistry.
| pH Range | Relative Efficiency for Cysteine | Relative Efficiency for Lysine | Selectivity for Cysteine vs. Lysine | Comments |
| 6.0 - 7.0 | Low to Moderate | Very Low | High | Cysteine is mostly protonated, leading to a slow reaction rate. |
| 7.0 - 7.5 | Moderate to High | Low | High | Reaction rate increases as more cysteine is deprotonated. |
| 7.5 - 8.5 | High (Optimal) | Low | Very High (Optimal) | Optimal range for efficient and selective cysteine conjugation. [1] |
| 8.5 - 9.5 | High | Moderate | Moderate to Low | Lysine deprotonation begins, increasing the rate of off-target reactions. |
| > 9.5 | High | High | Low | Significant reaction with lysine occurs, leading to poor selectivity.[1][5] |
Experimental Protocols
Protocol for Optimizing Reaction Buffer pH
This protocol provides a general framework for determining the optimal pH for the conjugation of this compound to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Reaction Buffers:
-
0.1 M Phosphate buffer, pH 7.0
-
0.1 M Phosphate buffer, pH 7.5
-
0.1 M Borate buffer, pH 8.0
-
0.1 M Borate buffer, pH 8.5
-
0.1 M Carbonate-bicarbonate buffer, pH 9.0
-
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT) or L-cysteine)
-
Analytical method for determining conjugation efficiency (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in each of the reaction buffers to a final concentration of 1-5 mg/mL.
-
Prepare PEG Reagent Stock Solution: Dissolve this compound in a compatible, anhydrous solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 100 mM).
-
Set up Reactions: In separate microcentrifuge tubes, add the protein solution for each pH to be tested.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to each protein solution. Mix gently.
-
Incubate: Allow the reactions to proceed at a constant temperature (e.g., room temperature or 4°C) for a set amount of time (e.g., 2 hours).
-
Quench Reactions: Stop the reaction by adding an excess of the quenching solution.
-
Analyze Results: Analyze the reaction products from each pH condition using your chosen analytical method to determine the extent of PEGylation. Compare the conjugation efficiency across the different pH values to identify the optimal condition.
Visualizations
Caption: pH-dependent reactivity of Cysteine and Lysine with this compound.
Caption: Troubleshooting workflow for this compound conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Efficient Propargyl-PEG9-bromide Click Chemistry
Welcome to the technical support center for Propargyl-PEG9-bromide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and answer frequently asked questions related to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using this compound in click chemistry?
A1: this compound is a reagent used in click chemistry, a set of highly efficient and specific reactions.[] The propargyl group contains a terminal alkyne that readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][3] This process, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is widely used for bioconjugation and drug delivery applications.[3][4] The PEG9 (polyethylene glycol) linker enhances solubility and provides spacing between the conjugated molecules.[5]
Q2: What are the essential components for a successful CuAAC reaction with this compound?
A2: A typical CuAAC reaction mixture includes:
-
An azide-functionalized molecule.
-
This compound (the alkyne-functionalized molecule).
-
A source of Copper(I) (Cu(I)). This is often generated in situ from a Copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.[6][7]
-
A reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[6][8]
-
A copper-chelating ligand to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[6][9]
-
A suitable solvent system.[6]
Q3: Which copper source is recommended for the reaction?
A3: The most convenient and common method is the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6][10] While Cu(I) salts such as copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, they are often less soluble and more susceptible to oxidation.[6]
Q4: What is the role of a ligand, and which one should I choose?
A4: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation, which can lead to reaction failure.[6][9] They also accelerate the reaction rate and can reduce the cytotoxicity of copper, which is important in biological applications.[8][11] The choice of ligand depends on the solvent. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly effective.[6]
Q5: Can this reaction be performed without a copper catalyst?
A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[][11] SPAAC utilizes strained cyclooctynes instead of terminal alkynes like the propargyl group. This method avoids the issue of cellular toxicity associated with copper catalysts.[12] However, for this compound, a copper catalyst is necessary for the standard CuAAC reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your click chemistry experiments with this compound.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[6] | • Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[6][8] • Degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).[13] |
| Inappropriate Ligand or Incorrect Ligand-to-Copper Ratio: The ligand is essential for stabilizing the Cu(I) catalyst.[6][9] An incorrect ratio can lead to poor results. | • Use a water-soluble ligand like THPTA for aqueous reactions. • An excess of the ligand relative to copper is generally recommended; a ligand-to-copper ratio of at least 5:1 is often effective.[8] | |
| Impure Reagents or Solvents: Impurities can inhibit the catalyst and interfere with the reaction.[6] | • Use high-purity reagents and solvents. Consider purifying your starting materials if you suspect impurities.[6] | |
| Incorrect Reagent Stoichiometry: The ratio of azide (B81097) to alkyne is crucial for driving the reaction to completion. | • A slight excess of one reagent (e.g., 1.1 equivalents of the alkyne) can be beneficial.[13] | |
| Side Reactions or Product Degradation | Copper-Mediated Damage: Unbound copper ions can be toxic to cells and can cause the degradation of sensitive biomolecules.[6][8] | • Use a chelating ligand to sequester the copper ion.[6][9] • Keep the reaction time as short as possible by optimizing other parameters.[6] |
| Oxidative Homocoupling of the Alkyne: In the presence of oxygen, the propargyl group can undergo oxidative homocoupling to form a dimer.[14] | • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14] | |
| Difficulty in Product Purification | Residual Copper Catalyst: The copper catalyst can be difficult to remove and may interfere with downstream applications. | • After the reaction, add a copper-chelating agent like EDTA to the reaction mixture before purification.[13] • For organic-soluble products, washing with a dilute aqueous ammonia (B1221849) solution can help remove copper.[14] |
| Presence of Unreacted Reagents and Byproducts: Excess starting materials and reaction byproducts can co-elute with the desired product. | • Optimize the stoichiometry to minimize excess reagents. • Utilize purification techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for effective separation.[14] |
Quantitative Data Summary
The following table provides typical concentration and ratio ranges for key components in a CuAAC reaction. These are starting points and may require optimization for your specific application.
| Component | Recommended Concentration/Ratio | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations may be needed for less reactive substrates.[8] |
| Reducing Agent (Sodium Ascorbate) | 5-10 equivalents relative to Cu(II) | Should be prepared fresh. A concentration of 2.5 mM was found to be sufficient in one study.[6][8] |
| Ligand (e.g., THPTA) | At least 5 equivalents relative to Cu(II) | Helps to stabilize Cu(I) and accelerate the reaction.[8] |
| This compound to Azide Ratio | 1.1 : 1 | A slight excess of the alkyne can help drive the reaction to completion.[13] |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a general starting point for the conjugation of this compound to an azide-containing molecule.
Materials:
-
Azide-containing molecule
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)[6]
-
Ligand solution (e.g., THPTA, 50 mM in water)
-
Degassed buffer or solvent (e.g., phosphate (B84403) buffer, water, DMSO/water mixtures)
Procedure:
-
In a reaction vessel, dissolve the azide-containing molecule and this compound in the chosen degassed solvent.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[6][8]
-
Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from minutes to several hours.[6]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).
-
Once the reaction is complete, the product can be purified using standard techniques such as RP-HPLC or size-exclusion chromatography. The addition of a copper chelator like EDTA can aid in the removal of the catalyst.[13]
Visualizations
Caption: Experimental workflow for this compound click chemistry.
Caption: Troubleshooting logic for low yield in click chemistry reactions.
References
- 2. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Propargyl-PEG9-bromide in ADC Development: A Comparative Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of Propargyl-PEG9-bromide with other PEG linkers and alternative conjugation strategies used in ADC development, supported by experimental data.
The Role of PEG Linkers in Optimizing ADCs
The incorporation of PEG linkers into ADC design offers several advantages that can significantly improve their performance. The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation.[1] This improved solubility allows for the attachment of a higher number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR), without compromising the ADC's stability.[2][3]
Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2] This extended circulation time can result in greater accumulation of the ADC within the tumor, enhancing its therapeutic efficacy. The PEG chain can also shield the payload and antibody from the immune system, potentially reducing the immunogenicity of the conjugate.[2]
This compound: A Tool for Precise Conjugation
This compound is a bifunctional linker that features a propargyl group on one end and a bromide group on the other, separated by a nine-unit polyethylene glycol chain. The propargyl group is particularly useful for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This reaction allows for the highly efficient and specific formation of a stable triazole linkage between the linker and an azide-modified payload. The bromide end can be converted to other functional groups to enable conjugation to the antibody. This method of conjugation offers excellent control over the site of attachment and the stoichiometry of the final ADC product.[4]
Performance Comparison of PEG Linkers
The length of the PEG linker has a profound impact on the performance of an ADC. The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths and conjugation chemistries. While direct head-to-head experimental data for this compound is limited in the public domain, its performance can be inferred from the trends observed with other medium-length PEG linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| No PEG | MMAE | CD30+ Lymphoma | ~10 | [5] |
| Short PEG (PEG2-4) | MMAE | CD30+ Lymphoma | ~10 | [5] |
| Medium PEG (PEG8-12) | MMAE | CD30+ Lymphoma | ~10-15 | [5] |
| Long PEG (PEG24) | MMAE | CD30+ Lymphoma | ~20 | [5] |
| 4 kDa PEG | MMAE | HER2+ | 4.5-fold increase vs. no PEG | [6] |
| 10 kDa PEG | MMAE | HER2+ | 22-fold increase vs. no PEG | [6] |
| Maleimide (Thiol Conjugation) | MMAE | HER2+ | 0.02-0.2 nM | [7] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented here is for comparative purposes to illustrate general trends.
Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linkers
| Linker Type | Half-life (t½) | Clearance | Reference |
| No PEG | 19.6 min | High | [1] |
| 4 kDa PEG | 49.2 min (2.5-fold increase) | Reduced | [6] |
| 10 kDa PEG | 219.0 min (11.2-fold increase) | Significantly Reduced | [6] |
| Short PEG (PEG2-4) | Shorter | Faster | [8] |
| Medium PEG (PEG8-12) | Longer | Slower | [8] |
| Long PEG (PEG24) | Longest | Slowest | [8] |
| Maleimide (Thiol Conjugation) | Variable, depends on stability | Can be faster due to deconjugation | [9] |
| Click Chemistry (Triazole) | Generally stable, long half-life | Slower | [4] |
Table 3: In Vivo Efficacy of ADCs with Different PEG Linkers in Xenograft Models
| Linker Type | Payload | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| No PEG | MMAE | NCI-N87 | Baseline | [6] |
| 4 kDa PEG | MMAE | NCI-N87 | Improved vs. no PEG | [6] |
| 10 kDa PEG | MMAE | NCI-N87 | Most significant TGI | [6] |
| Short PEG (PEG2-4) | MMAE | L540cy | 35-45% reduction | [5] |
| Medium/Long PEG (PEG8-24) | MMAE | L540cy | 75-85% reduction | [5] |
| Maleimide (Thiol Conjugation) | DM1 | A431 | Significant tumor regression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linker technologies.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers in complete cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells and cells treated with the unconjugated antibody as controls.[2]
-
Incubation: Incubate the plates for 72-96 hours.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software like GraphPad Prism.[2]
Protocol 2: In Vivo ADC Efficacy Study in a Xenograft Model
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-N87 cells into the flank of female BALB/c nude mice.[6]
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 200 mm³. Randomly assign mice to treatment groups (e.g., vehicle control, unconjugated antibody, ADC with this compound, ADC with a comparator linker).[6]
-
ADC Administration: Administer the ADCs and controls intravenously at a predetermined dose and schedule (e.g., 1.5 mg/kg every three days for four doses).[6]
-
Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the overall health of the animals.[1][6]
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or at a set time point.[1]
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group. Analyze statistical significance using appropriate tests.[1][6]
Protocol 3: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified payload in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of Propargyl-PEG9-functionalized antibody in a suitable buffer (e.g., PBS).
-
Prepare fresh solutions of a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).[11]
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the Propargyl-PEG9-antibody with the azide-payload at a desired molar ratio.
-
Add the copper(I) catalyst solution to initiate the click reaction.[11]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable protein purification methods to remove unreacted payload, catalyst, and ligand.[11]
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of an ADC is ultimately determined by the cytotoxic payload. The following diagrams illustrate the key signaling pathways and experimental workflows involved in ADC development and evaluation.
Caption: General mechanism of ADC action.
Caption: ADC development and evaluation workflow.
Caption: Comparison of conjugation chemistries.
Conclusion
The choice of a PEG linker is a critical decision in the design of an ADC. This compound, with its medium-length PEG chain and capacity for highly specific click chemistry conjugation, represents a compelling option for developing stable and effective ADCs. While direct comparative data is still emerging, the established trends with other PEG linkers suggest that a PEG9 linker is likely to offer a favorable balance of improved pharmacokinetics and potent in vitro and in vivo activity. The use of click chemistry for conjugation further enhances the precision and homogeneity of the final ADC product, which is a significant advantage over traditional maleimide-based methods. Ultimately, the optimal linker strategy will depend on the specific antibody, payload, and target antigen, necessitating empirical evaluation to achieve the best therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Head-to-Head Comparison of Propargyl-PEG9-bromide and NHS-ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate stability and efficacy of the final product. This guide provides an objective comparison of two distinct classes of polyethylene (B3416737) glycol (PEG) linkers: Propargyl-PEG9-bromide and N-hydroxysuccinimide (NHS)-ester PEG linkers, offering insights into their respective chemistries, applications, and performance characteristics.
At their core, both linker types leverage the advantageous properties of the PEG chain, such as enhanced solubility, reduced immunogenicity, and improved pharmacokinetics of the conjugated biomolecule. However, their terminal reactive groups dictate their conjugation strategy, leading to different bond types, reaction conditions, and potential applications.
Chemical Reactivity and Reaction Mechanisms
This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) and a bromide. This dual functionality allows for two distinct and orthogonal conjugation strategies. The propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," reacting with azide-functionalized molecules to form a stable triazole linkage.[1] The bromide, on the other hand, serves as a leaving group for nucleophilic substitution, typically reacting with thiol groups (from cysteine residues) via an SN2 mechanism to form a stable thioether bond.[2][3]
NHS-ester PEG linkers are widely utilized for their reactivity towards primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins. The N-hydroxysuccinimide ester is an activated ester that reacts with primary amines under neutral to slightly basic conditions (pH 7-9) to form a highly stable amide bond.[4] A significant consideration for NHS-ester chemistry is its susceptibility to hydrolysis, a competing reaction that becomes more pronounced at higher pH and can reduce conjugation efficiency.[4]
Performance Comparison: A Quantitative Look
| Feature | This compound (via Bromide) | NHS-ester PEG Linker |
| Target Functional Group | Thiols (e.g., Cysteine) | Primary Amines (e.g., Lysine, N-terminus) |
| Resulting Linkage | Thioether | Amide |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Nucleophilic Acyl Substitution |
| Optimal pH | 7.0 - 8.5 | 7.0 - 9.0 |
| Key Side Reactions | Potential for reaction with other nucleophiles | Hydrolysis of NHS-ester |
| Bond Stability | High | Very High |
| Specificity | Generally high for thiols | Can react with multiple lysine residues, leading to heterogeneity |
Experimental Protocols
Protocol for Conjugation of Propargyl-PEG-bromide to a Thiol-Containing Protein
This protocol is a general guideline for the alkylation of protein thiols.
Materials:
-
Thiol-containing protein
-
Propargyl-PEG-bromide
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein's thiols are present as disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess reducing agent must be removed by dialysis or desalting column prior to adding the linker.
-
Linker Preparation: Immediately before use, dissolve the Propargyl-PEG-bromide in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Propargyl-PEG-bromide solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring. The reaction should be performed in an oxygen-free environment to prevent re-oxidation of thiols.
-
Quenching: Add a quenching reagent in excess (e.g., 100-fold molar excess of L-cysteine) to react with any unreacted linker. Incubate for 30 minutes.
-
Purification: Remove excess linker and other small molecules by SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the number of conjugated linkers.
Protocol for Conjugation of NHS-ester PEG Linker to a Protein
This protocol outlines the standard procedure for amine-reactive PEGylation.[4]
Materials:
-
Protein with primary amines
-
NHS-ester PEG linker
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Purification system: SEC or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[4]
-
Linker Preparation: Equilibrate the NHS-ester PEG linker to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a 10 mM stock solution.[4]
-
Conjugation Reaction: Add a 20-fold molar excess of the NHS-ester PEG linker solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the reaction volume.[4]
-
Incubation: Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.[4]
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Purify the conjugate from unreacted linker and by-products using SEC or dialysis.[4]
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
Signaling Pathways and Experimental Workflows
Reaction Mechanism of Propargyl-PEG-bromide with a Thiol Group
Caption: SN2 reaction of Propargyl-PEG-bromide with a protein thiol.
Reaction Mechanism of NHS-ester PEG Linker with a Primary Amine
Caption: Reaction of an NHS-ester PEG linker with a protein amine.
Experimental Workflow for Bioconjugation
References
A Guide to Alternative Linkers for PROTAC Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has witnessed exponential growth, offering a novel therapeutic modality for a wide range of diseases. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. While Propargyl-PEG9-bromide has been a commonly used linker due to its synthetic tractability and the flexibility imparted by the PEG chain, the demand for PROTACs with improved pharmacological profiles has driven the exploration of a diverse range of alternative linkers.
This guide provides an objective comparison of various alternative linkers to this compound, supported by experimental data. We will delve into the performance of flexible, rigid, and "clickable" linkers, offering insights into how linker choice can be tailored to optimize PROTAC function.
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation
PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to comprehending how linker modifications can impact PROTAC efficacy. A PROTAC molecule facilitates the formation of a ternary complex between the target protein (Protein of Interest or POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.
The Impact of PEG Linker Length on Bioconjugation Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers are extensively utilized due to their hydrophilicity, biocompatibility, and their capacity to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide presents a comparative analysis of PEG linkers of varying lengths, substantiated by experimental data, to facilitate the selection of the optimal linker for specific bioconjugation applications.
The length of the PEG linker, ranging from short, discrete PEG molecules (e.g., PEG4, PEG8, PEG12) to longer polymer chains, significantly impacts the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs).[1][2] Shorter PEG spacers can be advantageous for generating compact conjugates, whereas longer linkers may be required to overcome steric hindrance and improve solubility.[1][3]
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The decision regarding PEG linker length involves a trade-off between optimizing pharmacokinetics and preserving potent bioactivity. The subsequent tables consolidate quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated Molecule | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[1]
Table 2: Influence of PEG Linker Length on Binding Affinity
| Compound | PEG Linker Length | IC50 (nM) | Target Receptor |
| natGa-NOTA-PEGn-RM26 | PEG1 | 2.5 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.4 | Gastrin-Releasing Peptide Receptor (GRPR) |
| natGa-NOTA-PEGn-RM26 | PEG3 | 4.5 ± 0.6 | Gastrin-Releasing Peptide Receptor (GRPR) |
Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[1]
Table 3: Impact of PEG Linker Length on In Vivo Half-Life and Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Linker Length | Half-Life Extension (fold change vs. no PEG) | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) |
| ZHER2-SMCC-MMAE (HM) | None | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2 | 22.0 |
These results demonstrate that while longer PEG chains significantly prolong the circulation half-life, they can also reduce in vitro cytotoxicity.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficiency of different length PEG linkers.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Protocol:
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[2]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[2]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.[2]
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[2]
-
Characterization: The purified conjugate is characterized for purity, concentration, and drug-to-antibody ratio (DAR).[1]
-
UV/Vis Spectroscopy for DAR Determination: Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at a wavelength where the drug has maximum absorbance. The DAR can be calculated from these measurements.[1]
-
Mass Spectrometry: The ADC sample is typically deglycosylated and may be reduced to separate heavy and light chains before analysis. The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached drug-linkers.[1]
-
In Vivo Half-Life Determination
Objective: To determine the pharmacokinetic parameter of in vivo half-life for a bioconjugate.
Protocol:
-
Administration: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals (e.g., mice or rats).[1]
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[1]
-
Plasma Processing: Process the blood samples to obtain plasma.[1]
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).[1]
-
Data Analysis: Plot the plasma concentration of the bioconjugate versus time. Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).[1]
In Vivo Efficacy (Antitumor) Study
Objective: To assess the therapeutic efficacy of PEGylated drug conjugates.
Protocol:
-
Tumor Inoculation: Mice are inoculated with tumor cells.
-
Group Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[5]
-
Administration of Conjugates: The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control are administered according to a specific dosing schedule.[5]
-
Monitoring: Tumor volume and body weight are measured regularly.[5]
-
Data Analysis: The study concludes when tumors in the control group reach a predefined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2]
Visualizing Bioconjugation Workflows
To further elucidate the processes involved in evaluating PEG linker efficiency, the following diagrams illustrate key experimental workflows.
Caption: General workflow for bioconjugation and evaluation.
References
Mass Spectrometry Analysis: A Guide to Confirming Propargyl-PEG9-bromide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Propargyl-PEG9-bromide is a heterobifunctional linker that allows for the precise introduction of a PEG spacer, with the propargyl group available for "click" chemistry and the bromide for nucleophilic substitution. Confirming the successful conjugation of this linker to a target molecule is a critical step in the development of novel therapeutics and probes. This guide provides a comparative overview of mass spectrometry techniques for the characterization of this compound conjugates, supported by experimental protocols and data.
Data Presentation: Quantitative Analysis of Conjugation
Mass spectrometry (MS) is a powerful analytical technique for confirming covalent modifications, providing precise mass measurements that can verify the addition of the PEG linker. The expected mass of the conjugate can be calculated based on the mass of the starting molecule and the this compound linker (MW = 515.44 g/mol ).[1][2]
Below is a table illustrating the expected and hypothetical observed masses for the conjugation of this compound to a model peptide, Gly-Gly-Gly (GGG, MW = 189.17 g/mol ), via reaction with a primary amine, resulting in the displacement of HBr.
| Analyte | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) (Hypothetical) | Mass Accuracy (ppm) (Hypothetical) |
| Gly-Gly-Gly (GGG) | 189.1719 | 189.1715 | 2.1 |
| This compound | 515.4300 | 515.4295 | 1.0 |
| GGG-Propargyl-PEG9 Conjugate | 625.6019 | 625.6008 | 1.8 |
Comparison of Mass Spectrometry Techniques
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are two of the most common mass spectrometry techniques used for the analysis of PEGylated molecules.[3][4]
| Feature | MALDI-TOF MS | ESI-MS |
| Ionization | Soft ionization, primarily produces singly charged ions. | Soft ionization, can produce multiply charged ions. |
| Sample Prep | Requires a matrix and co-crystallization with the analyte. | Sample is introduced in solution. |
| Mass Range | Well-suited for a wide range of molecular weights, including high mass polymers. | Effective for a broad mass range, but spectra can be complex for large, polydisperse molecules. |
| Data Complexity | Simpler spectra, often showing a distribution of PEG oligomers. | Can produce complex spectra with overlapping charge states, especially for heterogeneous samples. |
| Throughput | High-throughput capabilities. | Can be coupled with liquid chromatography (LC) for automated analysis.[5] |
| Fragmentation | In-source decay can provide some structural information. | Tandem MS (MS/MS) capabilities allow for detailed structural elucidation. |
Experimental Workflows
The general workflow for analyzing a this compound conjugate by mass spectrometry involves sample preparation, instrument calibration, data acquisition, and data analysis.
Experimental Protocols
MALDI-TOF MS Protocol for this compound Conjugate Analysis
This protocol is adapted from established methods for synthetic polymer analysis.[3][6]
-
Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.
-
Analyte and Calibrant Preparation: Dissolve the purified conjugate, the unconjugated starting molecule, and the this compound linker in a suitable solvent (e.g., 1:1 acetonitrile/water) to a concentration of approximately 1 mg/mL. Prepare a separate solution of a known calibrant with a mass close to the expected conjugate mass.
-
Sample Spotting: Mix the analyte solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in positive reflector or linear mode, depending on the mass of the conjugate. Use the external calibrant for mass calibration.
-
Data Analysis: Process the raw data to determine the monoisotopic or average mass of the observed peaks. Compare the observed mass of the conjugate to the theoretical mass.
ESI-MS Protocol for this compound Conjugate Analysis
This protocol can be performed with or without liquid chromatography coupling.[7][8]
-
Sample Preparation: Dissolve the purified conjugate in a solvent compatible with ESI-MS, such as a mixture of water, acetonitrile, or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The typical concentration is in the low µg/mL to ng/mL range.
-
Instrumentation Setup: Set up the ESI source in positive ion mode. Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for the analyte.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system. Acquire the full scan mass spectrum.
-
Data Analysis: If multiply charged ions are observed, deconvolute the spectrum to determine the zero-charge mass of the analyte. Compare the measured mass to the calculated theoretical mass.
Alternative Confirmation Methods
While mass spectrometry is a primary tool for confirming conjugation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Provides detailed structural information, confirming the formation of new covalent bonds and the presence of the PEG chain and terminal functional groups.[9][10] | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, may require higher sample concentrations. |
| FTIR Spectroscopy | Can detect the presence or disappearance of specific functional groups, such as the propargyl C≡C stretch or the C-Br stretch. | Rapid and non-destructive. | Provides information on functional groups present but not the overall molecular weight. |
| HPLC/UPLC | Can separate the conjugate from unreacted starting materials and byproducts based on differences in hydrophobicity or size. | High-resolution separation, can be used for purification and quantification. | Does not directly provide mass information; requires coupling to a detector like MS for mass confirmation. |
Logical Relationship of Analytical Techniques
The selection of an analytical technique depends on the specific information required at each stage of the research and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. enovatia.com [enovatia.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Alkyne-Azide Cycloaddition in Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the performance, applications, and experimental considerations of CuAAC and SPAAC.
The advent of click chemistry has revolutionized molecular science, providing a powerful toolkit for the rapid and efficient construction of complex molecular architectures. Among the most prominent of these reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both methods yield a stable triazole linkage, yet their fundamental mechanisms, and consequently their applications, differ significantly. This guide offers a comprehensive comparison of CuAAC and SPAAC, supported by experimental data and detailed protocols, to inform the selection of the most suitable ligation strategy for your research and development needs.
At a Glance: CuAAC vs. SPAAC
The primary distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst. CuAAC utilizes this catalyst to activate a terminal alkyne for reaction with an azide (B81097). In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to relieve ring strain. This fundamental difference dictates the trade-off between reaction kinetics and biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1] |
| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The rate is less affected by the steric bulk of the azide.[1] | Slower than CuAAC, with rates highly dependent on the cyclooctyne and azide structure. Can be significantly slower with sterically demanding cyclooctynes and tertiary azides.[1] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[1][2] | Excellent biocompatibility due to its catalyst-free nature, making it ideal for in vivo and live-cell applications.[1][2][3] |
| Functional Group Tolerance | Generally good, though some functional groups can be sensitive to the copper catalyst or the reducing agents used.[1] | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.[1][3] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.[1] | Can exhibit side reactions with thiols.[4] Sterically demanding cyclooctynes may be prone to instability.[1] |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available.[1] | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[1] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1] | Not regioselective, yielding a mixture of regioisomers.[1] |
Quantitative Performance Data
The choice between CuAAC and SPAAC often hinges on a balance between the speed of the reaction and the biological context of the experiment. The following tables summarize quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics Comparison
| Reaction | Alkyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Yield | Conditions |
| CuAAC | Phenylacetylene | Benzyl Azide | ~10 - 100 | >95% | CuSO₄/Sodium Ascorbate, various solvents |
| SPAAC | BCN | Benzyl Azide | ~0.3 | High | Acetonitrile |
| SPAAC | DBCO (ADIBO) | Benzyl Azide | ~0.1 | High | Acetonitrile |
| SPAAC | DIBO | Azido-modified glycoproteins | Not specified | Efficient tagging | In vitro |
| CuAAC | Biotin-Diazo-Alkyne | Azido-modified glycoproteins | Not specified | Higher protein identification | In vitro |
Note: Reaction rates for SPAAC are highly dependent on the specific cyclooctyne used. The data presented are representative examples.
Table 2: Proteomics Application Comparison
A study comparing CuAAC and SPAAC for the identification of O-GlcNAcylated proteins in A549 cells revealed the following:[4][5]
| Method | Biotinylated Alkyne Probe | Number of Putative O-GlcNAc Modified Proteins Identified | Number of Overlapping Proteins |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 |
These results suggest that CuAAC may lead to a higher number of identified proteins in this specific proteomics workflow.[4][5] However, the study also noted that the two methods can be complementary.[4]
Reaction Mechanisms and Experimental Workflows
To better understand the practical application of these reactions, the following diagrams illustrate their mechanisms and a general experimental workflow.
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Propargyl-PEG9-bromide Conjugates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comparative overview of key analytical techniques for the characterization of Propargyl-PEG9-bromide conjugates, complete with experimental protocols and performance data.
This compound is a heterobifunctional linker containing a propargyl group for click chemistry reactions and a bromide for alkylation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity of the conjugated molecule. Accurate and comprehensive characterization is essential to confirm the identity, purity, and stability of these conjugates. This guide explores the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in this context.
Key Analytical Techniques at a Glance
A variety of analytical techniques can be employed to characterize this compound conjugates. The choice of technique depends on the specific information required, such as molecular weight, purity, confirmation of conjugation, and structural integrity.
| Technique | Information Provided | Resolution | Sensitivity | Throughput |
| NMR Spectroscopy | Detailed structural information, confirmation of functional groups, quantification of conjugation efficiency. | Atomic | Moderate | Low |
| Mass Spectrometry | Accurate molecular weight determination, confirmation of conjugation, identification of impurities. | High | High | Moderate |
| HPLC | Purity assessment, separation of conjugated and unconjugated species, quantification. | High | High | High |
| FTIR Spectroscopy | Identification of functional groups, confirmation of successful conjugation by presence of specific vibrational bands. | Low | Moderate | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural elucidation of molecules. For this compound conjugates, ¹H NMR is particularly useful for confirming the presence of the propargyl and PEG moieties and for assessing the success of conjugation reactions.[1][2][3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for ¹H NMR).
-
Acquire the spectrum at a constant temperature (e.g., 25 °C).
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration for quantification.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks corresponding to the propargyl proton, the PEG backbone protons, and protons of the conjugated molecule.
-
-
Data Analysis:
-
The presence of the characteristic signals for the propargyl proton (typically a triplet around 2.4 ppm) and the repeating ethylene (B1197577) glycol units of the PEG chain (a complex multiplet around 3.6 ppm) confirms the integrity of the linker.
-
Changes in the chemical shifts or the appearance of new signals in the spectrum of the conjugated molecule can confirm successful conjugation.
-
The ratio of the integrals of the peaks from the conjugate and the PEG linker can be used to determine the degree of substitution.[1][2]
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound conjugates with high accuracy.[4] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the conjugate (typically 1-10 µM) in a solvent compatible with ESI, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to promote ionization.
-
Instrument Setup:
-
Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the specific analyte.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system (LC-MS).
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected charge states of the conjugate.
-
-
Data Processing:
-
The raw data will show a series of peaks corresponding to the different charge states of the molecule.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum, which will show the molecular weight of the conjugate.[4]
-
-
Data Analysis:
-
The deconvoluted mass should match the theoretical molecular weight of the this compound conjugate.
-
The presence of multiple peaks in the deconvoluted spectrum may indicate heterogeneity, such as different degrees of PEGylation or the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound conjugates and for separating the conjugate from unreacted starting materials and byproducts.[][6] Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be valuable.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the conjugate in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrument and Column:
-
Use an HPLC system with a UV detector.
-
Select a suitable C18 reverse-phase column.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Develop a gradient elution method to separate the components of the mixture. For example, a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Data Acquisition:
-
Inject a defined volume of the sample (e.g., 10 µL).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength where the conjugated molecule absorbs).
-
-
Data Analysis:
-
The retention time of the conjugate will differ from that of the starting materials.
-
The peak area of the conjugate can be used to determine its purity relative to other components in the sample.
-
Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the identification of the species eluting at each peak.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound conjugates, FTIR can confirm the presence of the alkyne group and the characteristic ether linkages of the PEG chain.[7]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use an FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The spectrum should display characteristic absorption bands for the functional groups present in the conjugate.
-
Look for the C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the strong C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹).[7]
-
The appearance of new bands or shifts in existing bands after conjugation can provide evidence of a successful reaction.
-
Alternative Techniques
While the four techniques described above are the most common for characterizing PEGylated conjugates, other methods can provide complementary information:
-
Size-Exclusion Chromatography (SEC): Particularly useful for analyzing high molecular weight conjugates and assessing aggregation.[6]
-
Dynamic Light Scattering (DLS): Can be used to determine the hydrodynamic radius of the conjugate in solution and to assess its colloidal stability.
-
UV-Vis Spectroscopy: Can be used for quantification if the conjugated molecule has a strong chromophore.
Conclusion
A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound conjugates. NMR provides detailed structural information, MS delivers accurate molecular weight data, HPLC is essential for purity assessment, and FTIR offers rapid confirmation of functional groups. By employing a combination of these techniques, researchers can ensure the quality and consistency of their conjugates, which is a critical step in the development of novel therapeutics and research tools.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Navigating In Vivo Stability: A Comparative Guide to Propargyl-PEG9-bromide Linkers
For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of a bioconjugate's success. Premature cleavage can lead to off-target toxicity and reduced efficacy, while excessive stability might hinder the release of a therapeutic payload at the target site. This guide provides a comprehensive comparison of the in vivo stability of Propargyl-PEG9-bromide linkers against other common linker technologies, supported by experimental data and detailed protocols.
The this compound linker is a heterobifunctional molecule featuring a propargyl group for click chemistry and a bromide for nucleophilic substitution. It is classified as a non-cleavable linker, meaning it forms a stable covalent bond in vivo, primarily releasing its payload through the degradation of the antibody or protein backbone in the lysosome.[1][2] This contrasts with cleavable linkers that are designed to be selectively broken down by specific physiological conditions.[3][4]
Comparative Stability of Linker Technologies
The in vivo stability of a linker is often evaluated by its plasma half-life, which measures the time it takes for half of the intact conjugate to be eliminated from circulation. While specific in vivo stability data for the unconjugated this compound linker is not extensively published, its stability can be inferred from its components and the robust nature of the triazole ring formed after conjugation.[5][6] The propargyl group itself is generally stable in vivo, with metabolic degradation typically occurring at adjacent functional groups rather than the alkyne moiety itself.[6] The bromide is a good leaving group, facilitating the initial conjugation, but its stability in vivo prior to conjugation would depend on the surrounding chemical environment and potential for nucleophilic attack.[7][8]
Here's a comparison with other common linker types:
| Linker Type | Conjugation Chemistry | Cleavage Mechanism | Plasma Half-life (Typical Range) | Key Stability Characteristics |
| Propargyl-PEG (post-click) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Non-cleavable | Expected to be long (days) | Forms a highly stable triazole ring, resistant to enzymatic and hydrolytic degradation.[5] |
| Maleimide-based | Thiol-Michael Addition | Both (can be engineered as cleavable or non-cleavable) | Variable (hours to days) | Prone to retro-Michael reaction, leading to deconjugation. Stability can be enhanced through linker engineering.[5] |
| Hydrazone | Hydrazone formation | Cleavable (pH-sensitive) | Short (hours to a few days) | Designed to be stable at physiological pH (7.4) and cleave in the acidic environment of endosomes/lysosomes. Can exhibit instability in circulation.[3][5] |
| Disulfide | Disulfide exchange | Cleavable (redox-sensitive) | Variable (hours to days) | Cleaved in the reducing environment of the cell, such as in the presence of glutathione.[3][4] |
| Peptide | Amide bond formation | Cleavable (enzyme-sensitive) | Generally stable in plasma | Cleaved by specific lysosomal proteases (e.g., Cathepsin B). Stability is dependent on the specific peptide sequence.[5] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of in vivo stability is crucial for the development of safe and effective bioconjugates. The primary methods involve pharmacokinetic (PK) studies that monitor the concentration of the intact conjugate, the total antibody (or protein), and the released payload in biological matrices over time.[9]
ELISA-Based Quantification of Intact Conjugate
This immunoassay-based method is used to measure the concentration of the fully assembled bioconjugate in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the bioconjugate to the animal model (e.g., mice, rats) via the intended route of administration.
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[10]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the antibody or protein portion of the conjugate.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact conjugate will bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the payload molecule. This antibody will only bind to conjugates where the payload is still attached.[10]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.
-
Data Analysis: Measure the signal intensity, which is proportional to the concentration of the intact conjugate in the sample.[10]
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of payload that has been prematurely released from the conjugate into circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the conjugate.[10]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[10]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules based on its physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for sensitive and specific quantification of the free payload.[10][11]
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in assessing and comparing linker stability, the following diagrams illustrate key workflows and relationships.
Alternatives to PEG-Based Linkers
While PEG linkers are widely used to improve the solubility and pharmacokinetic properties of bioconjugates, concerns about potential immunogenicity have led to the exploration of alternatives.[12][13] Polymers such as polysarcosine (PSar) and poly(vinyl pyrrolidone) (PNVP) are being investigated as "stealth" materials that can also prolong circulation half-life while potentially eliciting a lower immune response.[12][14] As research progresses, these alternatives may offer new options for linker design in next-generation bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - Difference in leaving group ability due to variation in nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. purechemistry.org [purechemistry.org]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(vinyl pyrrolidone) derivatives as PEG alternatives for stealth, non-toxic and less immunogenic siRNA-containing lipoplex delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 14. blog.curapath.com [blog.curapath.com]
Propargyl-PEG9-bromide: A Comparative Analysis for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Propargyl-PEG9-bromide has emerged as a valuable tool in this field, offering a unique combination of features for the precise construction of complex biomolecules. This guide provides an objective comparison of this compound with alternative linker technologies, supported by experimental data, to facilitate informed decisions in research and development.
This compound is a heterobifunctional linker featuring a terminal alkyne group (propargyl) and a reactive bromide. The nine-unit polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal alkyne allows for highly specific and stable conjugation to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This non-cleavable linker is increasingly utilized in the synthesis of PROTACs and ADCs where stable drug attachment is paramount.[1][2]
Comparison of Bioconjugation Chemistries
The efficacy of a linker is intrinsically tied to the chemistry used for conjugation. This compound primarily relies on click chemistry, which offers distinct advantages over other common bioconjugation methods such as those involving maleimide-thiol and N-hydroxysuccinimide (NHS) ester reactions.
| Feature | Click Chemistry (e.g., this compound) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |
| Target Residue | Azide (B81097) (introduced) | Cysteine (thiol) | Lysine (B10760008) (amine) |
| Linkage Formed | 1,2,3-Triazole | Thioether (Succinimide) | Amide |
| Linkage Stability | Highly stable, resistant to hydrolysis and enzymatic cleavage.[4][5] | Susceptible to retro-Michael reaction, leading to potential deconjugation in vivo.[6][7] | Generally stable, but can be susceptible to hydrolysis at high pH. |
| Reaction Specificity | High (bio-orthogonal) | High for thiols at pH < 7.5. | Can react with multiple lysine residues, leading to heterogeneous products. |
| Reaction Conditions | Mild, aqueous conditions. Requires copper catalyst (CuAAC) or strained alkyne (SPAAC).[8][9] | Mild, aqueous conditions (pH 6.5-7.5). | Mild, aqueous conditions (pH 7-9). |
| In Vivo Considerations | The triazole linkage is metabolically stable.[10][11] Copper catalysts can be cytotoxic, favoring copper-free click chemistry (SPAAC) for cellular applications. | The thioether bond can undergo exchange with other thiols (e.g., albumin, glutathione), leading to off-target effects.[6] | Amide bond is generally stable in vivo. |
Efficacy in PROTAC and ADC Development
The choice of linker significantly impacts the performance of PROTACs and ADCs. Key parameters include the linker's length, composition, and stability.
PROTAC Efficacy
In PROTACs, the linker's length is critical for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[12][13][14] PEG linkers, like that in this compound, are favored for their ability to improve solubility and provide the necessary flexibility and length.[15]
| Target Protein | Linker Type/Length | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether (<12 atoms) | No degradation | - | [14][15] |
| TBK1 | Alkyl/Ether (21 atoms) | 3 | 96 | [14][15] |
| TBK1 | Alkyl/Ether (29 atoms) | 292 | 76 | [14][15] |
| BRD4 | PEG (0 units) | < 0.5 µM | - | [14] |
| BRD4 | PEG (1-2 units) | > 5 µM | - | [14] |
| BRD4 | PEG (4-5 units) | < 0.5 µM | - | [14] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
As the data indicates, an optimal linker length is crucial for PROTAC efficacy, with both excessively short and long linkers potentially leading to reduced degradation. The hydrophilic nature of PEG linkers is often advantageous for cell permeability and solubility.[15]
ADC Stability and Performance
For ADCs, linker stability is paramount to prevent premature release of the cytotoxic payload in circulation, which can cause off-target toxicity. The non-cleavable and highly stable triazole ring formed via click chemistry makes propargyl-PEG linkers an attractive option for ADCs where the payload is released upon lysosomal degradation of the antibody.[1][4] In contrast, maleimide-based linkers have shown susceptibility to deconjugation.[7][16]
| Linker Type | Half-life of Conjugate in Plasma | Cleavage Mechanism | Key Considerations |
| Triazole (from Click Chemistry) | Expected to be long (high stability)[4] | Non-cleavable (payload released on antibody degradation) | Highly stable linkage minimizes off-target toxicity from premature drug release.[4] |
| Thioether (from Maleimide) | Variable (can be hours to days)[6][17] | Can be designed as cleavable or non-cleavable | Prone to retro-Michael reaction, leading to deconjugation and potential off-target toxicity.[6][7][18] |
| Hydrazone | Short (hours to a few days) | pH-sensitive (cleaved in acidic endosomes) | Can exhibit instability in circulation at physiological pH. |
| Disulfide | Variable | Redox-sensitive (cleaved by intracellular glutathione) | Can be unstable in the reducing environment of plasma. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Azide-Modified Antibody (CuAAC)
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to an antibody containing an azide group.
Materials:
-
Azide-modified antibody in phosphate-buffered saline (PBS).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate (B8700270).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Allow the mixture to stand for 1-2 minutes.[9]
-
Conjugation Reaction:
-
To the azide-modified antibody solution (e.g., at a final concentration of 10-50 µM), add the this compound stock solution to achieve a 2-10 fold molar excess.
-
Add the catalyst premix to the antibody-linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the purified antibody conjugate.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation state of the conjugate by size-exclusion chromatography (SEC).
-
Protocol 2: Synthesis of an Azide-Containing Molecule for Reaction with this compound
To use this compound, the binding partner (e.g., a small molecule drug or protein) must first be functionalized with an azide group. This is a representative protocol for introducing an azide onto a molecule with a primary amine using an NHS-ester functionalized azide linker.
Materials:
-
Molecule with a primary amine (e.g., small molecule drug, protein).
-
Azido-PEGn-NHS ester.
-
Amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
Anhydrous DMSO.
-
Desalting column.
Procedure:
-
Reagent Preparation:
-
Dissolve the Azido-PEGn-NHS ester in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare the amine-containing molecule in the appropriate amine-free buffer.
-
-
Azide Installation:
-
Add the desired molar excess of the Azido-PEGn-NHS ester solution to the amine-containing molecule solution while gently mixing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Purification:
-
Remove unreacted Azido-PEGn-NHS ester and byproducts using a desalting column.
-
The resulting azide-functionalized molecule is now ready for conjugation with this compound as described in Protocol 1.
-
Visualizing the Workflow and Pathways
Caption: General workflow for bioconjugation using this compound.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG9-bromide
Essential safety protocols and logistical plans for the handling and disposal of Propargyl-PEG9-bromide are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. While the this compound Safety Data Sheet (SDS) may indicate that the substance is not classified as a hazard, the presence of a propargyl bromide functional group warrants a cautious approach due to the inherent risks associated with this chemical class. Propargyl bromide itself is a highly flammable, toxic, and reactive compound. Therefore, adopting stringent safety measures is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Always wear the following PPE:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential. Given the hazards of propargyl bromide, consider using PVC or nitrile gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.
-
Protective Clothing: A flame-resistant lab coat is recommended. Ensure the lab coat is fully buttoned.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information, drawing from data for the closely related and more hazardous propargyl bromide.
| Property | Value | Source |
| Hazards | Highly flammable, Toxic if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][2][3] | Propargyl Bromide SDS |
| Personal Protective Equipment | Safety goggles (or face shield), Chemical-resistant gloves (e.g., PVC), Flame-resistant lab coat, Approved respirator (if not in a fume hood).[1][4][5][6] | Propargyl Bromide SDS |
| First Aid - Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][6] | Propargyl Bromide SDS |
| First Aid - Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[2][6] | Propargyl Bromide SDS |
| First Aid - Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4] | Propargyl Bromide SDS |
| First Aid - Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1][2] | Propargyl Bromide SDS |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict operational procedures is crucial for minimizing risks associated with this compound.
Handling Procedure: A Step-by-Step Guide
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.
-
Work Area: Conduct all work in a well-ventilated chemical fume hood.[5] The work surface should be clean and uncluttered.
-
Dispensing: When transferring the chemical, use spark-proof tools and ground all equipment to prevent static discharge.[4][7] Avoid any contact with skin and eyes.
-
Heating: Avoid heating this compound unless specifically required by a validated protocol. If heating is necessary, it must be done with extreme caution in a controlled environment, away from any potential ignition sources.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Decontaminate the work area and any equipment used.
Disposal Plan: Ensuring Environmental and Personal Safety
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.
-
Waste Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the essential steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet for your specific product and follow all institutional and regulatory guidelines.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. research.uga.edu [research.uga.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
